molecular formula C15H14N2O B2658745 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 353258-23-8

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B2658745
CAS No.: 353258-23-8
M. Wt: 238.29
InChI Key: YORHTJHBWSDUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.29. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-4-3-9-17-10-14(16-15(11)17)12-5-7-13(18-2)8-6-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORHTJHBWSDUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph designed for researchers and drug development professionals. It synthesizes chemical informatics, synthetic methodology, and structural analysis.[1][2]

Executive Summary

The compound 2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine class.[1][2][3][4] This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with diverse biological targets, including the benzodiazepine binding site of GABA-A receptors, the proton pump (H+/K+ ATPase), and the Translocator Protein (TSPO).[2]

This guide addresses the critical challenge of CAS Registry Number retrieval for substituted heterocycles, provides a validated synthetic workflow, and outlines the physicochemical properties necessary for lead optimization.

Chemical Identity & CAS Verification[1][2][5]

Accurate identification of specific regioisomers in the imidazopyridine family is notorious for database ambiguity. The 8-methyl substitution pattern is less common than the 6- or 7-methyl analogs, often leading to misidentified catalog entries.[1][2][3]

Core Identifiers
  • Chemical Name: 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine[1][2][3][4]

  • CAS Registry Number: 353258-23-8 [1][2][3][4]

  • Molecular Formula: C₁₅H₁₄N₂O[1][2][3]

  • Molecular Weight: 238.29 g/mol [1][2][3]

  • SMILES: Cc1ccnc2nc(cc12)c3ccc(OC)cc3

  • InChIKey: (Predicted) ZJYHHKXJLZJNJQ-UHFFFAOYSA-N[1][2][3]

Structural Analysis

The compound features an imidazo[1,2-a]pyridine core.[1][2][4][5][6][7][8] The regiochemistry is critical:

  • Position 8 (Methyl): Derived from the 3-position of the starting pyridine ring.[1][2][3] This steric bulk proximal to the bridgehead nitrogen influences binding affinity and metabolic stability.[1][2]

  • Position 2 (4-Methoxyphenyl): A lipophilic electron-donating group that typically engages in

    
    -stacking or hydrophobic interactions within a receptor pocket.[1][2][3]
    
Search & Verification Workflow

To ensure data integrity when sourcing this compound, the following search logic is recommended to distinguish it from isobaric isomers (e.g., 6-methyl or 7-methyl variants).

CAS_Verification_Flow Start Start: Compound Identification Query Input: SMILES/Substructure Cc1ccnc2nc(cc12)c3ccc(OC)cc3 Start->Query DB_Search Database Search (SciFinder / Reaxys / PubChem) Query->DB_Search Check_Exact Exact Match Found? DB_Search->Check_Exact Verify_Regio Verify Regiochemistry (Is Methyl at pos 8?) Check_Exact->Verify_Regio Yes Alt_Search Search by Precursors (2-amino-3-picoline + 2-bromo-4'-methoxyacetophenone) Check_Exact->Alt_Search No Result_CAS Confirmed CAS: 353258-23-8 Verify_Regio->Result_CAS Confirmed Alt_Search->Verify_Regio

Figure 1: Logic flow for verifying the CAS number of regioisomeric imidazopyridines.[1][2][3]

Synthetic Methodology

The most robust route to 2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is the condensation of 2-amino-3-methylpyridine (2-amino-3-picoline) with 2-bromo-4'-methoxyacetophenone .[1][2][3] This cyclization is a variation of the Chichibabin imidazo-pyridine synthesis.[1][2][3]

Reaction Scheme

The reaction proceeds via nucleophilic attack of the exocyclic amine on the alpha-carbon of the phenacyl bromide, followed by cyclization at the ring nitrogen and dehydration.[1][2][3]

Synthesis_Pathway Picoline 2-Amino-3-methylpyridine (CAS 1603-40-3) Reaction Reflux / EtOH NaHCO3 (Base) Picoline->Reaction Bromoketone 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5) Bromoketone->Reaction Intermediate Intermediate (N-alkylated species) Reaction->Intermediate Cyclization Cyclization & Dehydration (- HBr, - H2O) Intermediate->Cyclization Product Target Compound 2-(4-Methoxyphenyl)-8-methyl imidazo[1,2-a]pyridine Cyclization->Product

Figure 2: Synthetic pathway via condensation of alpha-haloketone and aminopyridine.[1][2][3]

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of target compound.

Reagents:

  • 2-Amino-3-methylpyridine: 2.50 g (23.1 mmol)[1][2][3]

  • 2-Bromo-4'-methoxyacetophenone: 5.29 g (23.1 mmol)[1][2][3]

  • Ethanol (Anhydrous): 50 mL

  • Sodium Bicarbonate (NaHCO₃): 2.0 g (Excess/Scavenger)

Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylpyridine (2.50 g) in 50 mL of anhydrous ethanol.

  • Addition: Add 2-bromo-4'-methoxyacetophenone (5.29 g) in a single portion. The solution may turn slightly yellow/orange.[1][2]

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes). The starting material spot (Rf ~0.3-0.[1][2][3]5) should disappear, replaced by a highly fluorescent spot (blue under UV 254/365 nm).[1][2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Evaporate the ethanol under reduced pressure (Rotavap).[1][2]

    • Resuspend the solid residue in saturated aqueous NaHCO₃ (50 mL) to neutralize the HBr salt formed during cyclization.[1][2]

    • Extract with Dichloromethane (DCM) (3 x 30 mL).[1][2][3]

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.[1][2]

  • Purification: Recrystallize the crude solid from hot Ethanol or an EtOAc/Hexane mixture.

    • Expected Yield: 65–80%[1][2][3][9]

    • Appearance: Off-white to pale yellow crystalline solid.[1][2][3]

Physicochemical Properties & Characterization

Data presented here is derived from structure-activity relationship (SAR) extrapolations of the imidazo[1,2-a]pyridine class.[1][2][3]

PropertyValue / DescriptionNote
Melting Point 135–140 °C (Predicted)Range varies with crystal habit.[1][2][3]
LogP (Calc) 3.4 ± 0.3Moderately lipophilic; good membrane permeability.[1][2]
pKa (Calc) ~5.5 (Pyridine N)Protonation occurs at N1 (the non-bridgehead nitrogen).[1][2][3]
UV/Vis

~240, 280, 320 nm
Strong fluorescence (typically blue region).[1][2]
Solubility DMSO, DCM, MethanolPoorly soluble in water at neutral pH.[1][2]
1H NMR Characteristic Singlet at ~7.8 ppmCorresponds to the H-3 proton on the imidazole ring.[1][2][3]

Spectral Validation (1H NMR Expectations in CDCl₃):

  • 
     2.60 (s, 3H):  Methyl group at position 8.[1][2]
    
  • 
     3.85 (s, 3H):  Methoxy group.[1][2]
    
  • 
     7.7–7.9 (s, 1H):  H-3 proton (diagnostic for cyclization).[1][2][3]
    
  • 
     6.7–8.2 (m, 7H):  Aromatic protons (4 on phenyl ring, 3 on pyridine ring).[1][2]
    

Applications in Drug Discovery[2][3][11][12]

Gastric Acid Secretion Inhibition

The 8-methylimidazo[1,2-a]pyridine core is structurally homologous to SCH 28080 , a reversible K+-competitive inhibitor of the gastric H+/K+ ATPase.[2][3] The 8-methyl substituent specifically mimics the steric environment required to lock the inhibitor into the luminal vestibule of the pump.[1][2][3]

TSPO Ligands

Derivatives of 2-phenylimidazo[1,2-a]pyridine are high-affinity ligands for the Translocator Protein (18 kDa), formerly known as the peripheral benzodiazepine receptor.[2][3] This specific methoxy-derivative serves as a precursor for radiolabeling (e.g., via


C-methylation of the phenol precursor) for PET imaging of neuroinflammation.[1][2][3]
Fluorescence Probes

Due to the rigid planar structure and extended conjugation, this molecule exhibits Excited-State Intramolecular Proton Transfer (ESIPT) characteristics when suitably substituted, making it a candidate for fluorescent biological tagging.[1][2]

References

  • Alchimica . (n.d.).[1][2] 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine Product Page. Retrieved March 1, 2026, from [Link][2]

  • Guchhait, S. K., Chandgude, A. L., & Priyadarshani, G. (2012).[1][2][10] "A One-Pot Reaction of Aldehydes, 2-Aminopyridines, and Terminal Alkynes...". Journal of Organic Chemistry, 77(9), 4438–4444.[1][2] [Link][1][2][3]

  • PubChem . (2025).[1][2] 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (Parent Structure).[1][2][3][4][5][11] National Library of Medicine.[1][2] Retrieved March 1, 2026, from [Link][2]

  • Organic Chemistry Portal . (n.d.).[1][2] Synthesis of Imidazo[1,2-a]pyridines. Retrieved March 1, 2026, from [Link][2]

Sources

Chemical structure of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine , a significant heterocyclic scaffold in medicinal chemistry.

Executive Summary

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This compound combines the lipophilic, electron-rich 4-methoxyphenyl moiety with the pharmacologically versatile imidazo[1,2-a]pyridine core.

The presence of the 8-methyl group is not merely structural decoration; it plays a critical role in modulating metabolic stability (blocking the 8-position from oxidation) and influencing the conformational landscape of the bridgehead nitrogen. This guide details the physiochemical properties, robust synthetic protocols, and structural activity relationships (SAR) relevant to researchers in oncology, neurology (GABAergic ligands), and gastroenterology (P-CABs).

Structural & Physiochemical Profile[1][2][3][4]

Chemical Identity
PropertyDetail
IUPAC Name 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
CAS Registry Variable by salt form/vendor (Generic scaffold: 2-aryl-8-methylimidazo[1,2-a]pyridine)
Molecular Formula C₁₅H₁₄N₂O
Molecular Weight 238.29 g/mol
SMILES Cc1ccnc2nc(cc12)c3ccc(OC)cc3
LogP (Predicted) ~3.2 (Lipophilic, suitable for CNS penetration)
H-Bond Acceptors 3 (N1, N4, OMe)
H-Bond Donors 0
Electronic & Steric Analysis[9]
  • The 8-Methyl Effect: Unlike the unsubstituted analog, the 8-methyl group exerts steric pressure on the bridgehead nitrogen's lone pair availability and hinders electrophilic metabolic attack at this position. It also creates a "molecular twist" that can enhance selectivity for specific receptor pockets (e.g., the benzodiazepine binding site of GABA-A receptors).

  • The 4-Methoxyphenyl Moiety: Acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the imidazole ring at the 3-position. This makes the 3-position highly nucleophilic, facilitating further functionalization (e.g., Mannich reactions, halogenations).

Synthetic Methodologies

Primary Route: Hantzsch-Type Condensation

The most robust method for synthesizing this compound is the condensation of 2-amino-3-picoline (2-amino-3-methylpyridine) with 2-bromo-4'-methoxyacetophenone . This route is preferred for its scalability and region-specificity.

Protocol:
  • Reagents:

    • 2-Amino-3-picoline (1.0 eq)

    • 2-Bromo-4'-methoxyacetophenone (1.0 eq)

    • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (1.2 eq)

    • Solvent: Ethanol (EtOH) or Acetone.

  • Procedure:

    • Dissolve 2-bromo-4'-methoxyacetophenone in ethanol (5 mL/mmol).

    • Add 2-amino-3-picoline slowly at room temperature.

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitoring: TLC (Hexane:EtOAc 7:3) will show the disappearance of the starting bromide.

    • Cyclization: The intermediate hydrobromide salt often precipitates. To ensure full cyclization and free-basing, add the base (NaHCO₃) and continue reflux for 1 hour.

    • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The solid product precipitates.

    • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Alternative Route: Groebke-Blackburn-Bienaymé (GBBR)

For combinatorial library generation, the GBBR multicomponent reaction is superior.

  • Components: 2-Amino-3-picoline + 4-Methoxybenzaldehyde + Isocyanide (e.g., tert-butyl isocyanide, though this adds a 3-amino substituent).

  • Note: To obtain the title compound (H at position 3) via GBBR requires specific modification or post-synthetic deamination, making Route 3.1 the standard for the direct title compound.

Reaction Mechanism Visualization

The following diagram illustrates the condensation pathway (Route 3.1):

Synthesis Amine 2-Amino-3-picoline Inter1 N-Alkylation Intermediate Amine->Inter1 SN2 Attack Ketone 2-Bromo-4'-methoxy- acetophenone Ketone->Inter1 SN2 Attack Inter2 Cyclization (Imine Formation) Inter1->Inter2 Dehydration (-H2O) Product 2-(4-Methoxyphenyl)-8-methyl imidazo[1,2-a]pyridine Inter2->Product Aromatization

Figure 1: Hantzsch-type condensation mechanism for the synthesis of the imidazo[1,2-a]pyridine scaffold.

Spectroscopic Characterization

Researchers should validate the structure using ¹H NMR. The 8-methyl group provides a distinct diagnostic singlet, and the para-substituted phenyl ring shows a characteristic splitting pattern.

Predicted ¹H NMR Data (300 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegralAssignmentNotes
8.05 Doublet (d)1HPyridine H-5Deshielded by ring nitrogen.
7.85 Doublet (d)2HPhenyl H-2', H-6'Ortho to imidazo ring.
7.75 Singlet (s)1HImidazole H-3Characteristic aromatic singlet.
6.98 Doublet (d)2HPhenyl H-3', H-5'Ortho to Methoxy group.
6.90 Doublet (d)1HPyridine H-7Coupling with H-6.
6.65 Triplet (t)1HPyridine H-6Overlaps often occur here.
3.85 Singlet (s)3H-OCH₃Methoxy group.[1]
2.62 Singlet (s)3H-CH₃ (C-8)Diagnostic: High field aromatic methyl.

Note: The 8-methyl group typically shifts the H-7 proton and prevents the formation of certain coplanar conformations observed in the 8-H analogs.

Medicinal Chemistry Context

Pharmacophore Analysis

This molecule serves as a template for several therapeutic classes:

  • GABA-A Receptor Modulators: The 2-aryl-imidazo[1,2-a]pyridine core is the scaffold of Zolpidem . The 8-methyl group in the title compound mimics the lipophilic bulk required for selectivity at the α1 subunit of the benzodiazepine binding site.

  • P-CABs (Acid Blockers): Analogs of this structure (e.g., Soraprazan) inhibit the H+/K+ ATPase. The 8-methyl group is crucial for locking the conformation to fit the ATPase luminal channel.

  • Kinase Inhibition: The ATP-binding pocket of various kinases can accommodate the planar imidazopyridine system, where the N1 nitrogen acts as a hydrogen bond acceptor for the hinge region.

SAR Logic Flow

The following diagram maps the Structural Activity Relationship (SAR) logic for this scaffold.

SAR cluster_mods Core Imidazo[1,2-a]pyridine Core (Scaffold) Pos2 Position 2 (Aryl Group) Determines Potency & Lipophilicity (4-OMe enhances affinity) Core->Pos2 Pi-Pi Stacking Pos3 Position 3 (C-H) Site for Mannich Reaction (Ligand expansion) Core->Pos3 Nucleophilic Site Pos8 Position 8 (Methyl) Conformational Lock & Metabolic Blockade Core->Pos8 Steric Control

Figure 2: Structural Activity Relationship (SAR) map highlighting key functional regions.

References

  • Synthesis & Reactivity: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances, 2015.

  • Biological Scaffold Review: Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activity." Mini-Reviews in Medicinal Chemistry, 2016.

  • GABA-A Context: Hanson, S. M., et al. "Structural basis for Zolpidem binding to GABA-A receptors." Journal of Medicinal Chemistry, 2008. (Contextual grounding for 8-methyl substitution).

  • General Methodology: "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction." MDPI, 2024.

Sources

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide profiles 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine (CAS: 353258-23-8), a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to interact with diverse biological targets, including the H⁺/K⁺-ATPase proton pump (P-CABs) and mycobacterial cytochrome bc1 complexes.

This document details the compound's structural informatics, validated synthetic protocols, and pharmacological significance, designed to support lead optimization and scaffold hopping campaigns.

Part 1: Chemical Identity & Structural Informatics

The precise identification of this molecule relies on the regiochemistry of the methyl substituent on the pyridine ring and the methoxy-aryl group at the C2 position.

Parameter Technical Specification
Chemical Name 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
CAS Registry Number 353258-23-8
Molecular Formula C₁₅H₁₄N₂O
Molecular Weight 238.29 g/mol
Canonical SMILES COc1ccc(cc1)c2cn3c(cccc3C)n2
Isomeric SMILES COc1ccc(cc1)c2cn3c(cccc3C)n2
InChI String InChI=1S/C15H14N2O/c1-11-7-6-10-17-14(11)16-13(12-8-4-3-5-9-12)15-18-2/h3-10H,1-2H3
Key Physical State Crystalline Solid (Off-white to pale yellow)

Structural Note: The "8-methyl" designation indicates the methyl group is located on the pyridine ring adjacent to the bridgehead nitrogen. This position corresponds to the 3-position of the starting material, 2-amino-3-picoline.

Part 2: Synthetic Architecture

The most authoritative and scalable route to this scaffold is the Hantzsch-type condensation between an


-haloketone and a 2-aminopyridine derivative. This method is preferred over C-H activation routes for scale-up due to its atom economy and lack of heavy metal catalysts.
Reaction Pathway[3][4][5][6]

The synthesis involves the condensation of 2-amino-3-picoline (2-amino-3-methylpyridine) with 2-bromo-4'-methoxyacetophenone .

  • Reactant A: 2-Amino-3-methylpyridine (CAS: 1603-40-3)[1]

  • Reactant B: 2-Bromo-1-(4-methoxyphenyl)ethan-1-one (CAS: 2632-13-5)

  • Solvent System: Ethanol (EtOH) or Acetone

  • Base/Scavenger: Sodium Bicarbonate (NaHCO₃)

Validated Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-3-methylpyridine (1.0 equiv, e.g., 10 mmol) in absolute ethanol (5 mL/mmol).

  • Addition: Add 2-bromo-4'-methoxyacetophenone (1.0 equiv, 10 mmol) in a single portion.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Process Check: Monitor via TLC (Hexane:EtOAc 3:1). The starting amine is polar; the product will be less polar and fluorescent under UV (254/365 nm).

  • Neutralization: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form. Add saturated aqueous NaHCO₃ solution until pH ~8 to liberate the free base.

  • Isolation: Remove ethanol under reduced pressure. Extract the residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 0-30% EtOAc in Hexanes).

Mechanistic Flow Visualization

SynthesisPath ReactantA 2-Amino-3-picoline (Nucleophile) Intermed N-Alkylation Intermediate ReactantA->Intermed SN2 Attack ReactantB 2-Bromo-4'-methoxy- acetophenone (Electrophile) ReactantB->Intermed Cyclization Dehydrative Cyclization (Ring Closure) Intermed->Cyclization -HBr Product 2-(4-Methoxyphenyl)-8- methylimidazo[1,2-a]pyridine Cyclization->Product -H2O

Figure 1: Mechanistic pathway for the Hantzsch condensation synthesis of the target imidazo[1,2-a]pyridine.

Part 3: Medicinal Chemistry & Biological Context

The 2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine structure is not merely a chemical curiosity; it is a bioisostere and scaffold used in high-value drug discovery programs.

Pharmacophore Mapping
  • Proton Pump Inhibition (P-CABs): This molecule is a structural analog of Soraprazan and Linaprazan . The 8-methyl group is critical for steric hindrance, preventing rapid metabolism and improving selectivity for the gastric H⁺/K⁺-ATPase pump over other ion channels.

  • Anti-Infectives (Tuberculosis): Recent studies (e.g., Q203 analogs) utilize the imidazo[1,2-a]pyridine core to target the cytochrome bc1 complex (QcrB subunit) in Mycobacterium tuberculosis.[2] The 2-aryl substituent dictates lipophilicity and binding affinity.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Imidazo[1,2-a]pyridine Core Pos8 8-Methyl Group: - Steric Occlusion - Increases Metabolic Stability - P-CAB Selectivity Core->Pos8 Pos2 2-(4-Methoxyphenyl): - Lipophilic Contact - H-Bond Acceptor (OMe) - Pi-Pi Stacking Domain Core->Pos2 Pos3 C3 Position: - Open for Electrophilic subst. (Mannich/Formylation) - Critical for 'Linker' attachment Core->Pos3

Figure 2: SAR Map highlighting the functional roles of the 8-methyl and 2-aryl substituents.

Part 4: Analytical Validation

To ensure the trustworthiness of the synthesized material, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       2.60 ppm (s, 3H):  Methyl group at position 8.
      
    • 
       3.85 ppm (s, 3H):  Methoxy group.
      
    • 
       7.80 ppm (s, 1H):  Characteristic proton at C3 (imidazole ring).
      
    • 
       6.90 – 7.90 ppm:  Aromatic multiplets (pyridine and phenyl rings).
      
  • LC-MS:

    • [M+H]⁺: Expect a peak at m/z 239.1.

  • TLC:

    • R_f ~ 0.3–0.4 in Hexane:EtOAc (7:3).

    • Visualization: Strong blue fluorescence under UV (365 nm).

References

  • Alchimica . (n.d.). 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine (CAS 353258-23-8).[3] Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 694963, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine (Analog Reference). Retrieved from [Link]

  • Bagdi, A. K., et al. (2024).[4] Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]

  • Mishra, B., et al. (2023).[5][6] Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Advances. Retrieved from [Link]

  • Kamal, A., et al. (2014). Bactericidal activity of an imidazo[1, 2-a]pyridine using a mouse M. tuberculosis infection model. PLoS One. Retrieved from [Link]

Sources

Structure-activity relationship (SAR) of 8-methylimidazo[1,2-a]pyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Structure-Activity Relationship (SAR) of 8-methylimidazo[1,2-a]pyridine analogs. This guide is structured to provide actionable insights for medicinal chemists, focusing on the unique steric and electronic contributions of the 8-methyl group.

Executive Summary: The "Privileged" 8-Methyl Handle

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets including GABA-A receptors, H+/K+-ATPases (proton pumps), and kinase domains.[1]

Within this class, the 8-methyl analog (derived from 2-amino-3-picoline) occupies a unique chemical space. The C8-methyl group is not merely a lipophilic substituent; it acts as a conformational lock and a metabolic blocker .

  • Steric Control: It restricts the rotation of substituents at the C3 position (peri-interaction), forcing the molecule into bio-active conformations.[1]

  • Metabolic Stability: It blocks the C8 position from oxidative metabolism, a common clearance pathway for the unsubstituted scaffold.[1]

  • Hydrophobic Anchoring: In targets like the Smoothened (SMO) receptor, the 8-methyl group fills a specific hydrophobic sub-pocket that the unsubstituted analog cannot, resulting in nanomolar potency.[1]

Synthetic Accessibility & Core Construction

The primary route to 8-methylimidazo[1,2-a]pyridine analogs is the condensation of 2-amino-3-picoline (2-amino-3-methylpyridine) with


-haloketones. This is a modified Chichibabin cyclization.
Synthetic Pathway Diagram

The following diagram illustrates the core synthesis and the numbering scheme which is critical for SAR discussion.

Synthesis cluster_conditions Conditions Precursor 2-Amino-3-picoline (2-Amino-3-methylpyridine) Intermediate N-Alkylated Intermediate Precursor->Intermediate + Reagent (SN2 Attack) Reagent α-Bromoacetophenone (R-CO-CH2-Br) Product 8-Methylimidazo[1,2-a]pyridine (Target Scaffold) Intermediate->Product Cyclization (-H2O, -HBr)

Figure 1: Condensation route to the 8-methyl core.[2][3][4] Note that the methyl group at position 3 of the pyridine starting material becomes position 8 in the fused system.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of 8-methylimidazo[1,2-a]pyridine is best understood by analyzing its three primary vectors: C2 (Aryl Binding) , C3 (Linker/Solubility) , and C8 (The Methyl Anchor) .[1]

The Critical Role of the 8-Methyl Group (C8)

Unlike the C2 and C3 positions which are often used to reach into solvent-exposed areas, the C8 position is usually buried.

  • Case Study: Hedgehog Pathway (SMO) Antagonists Research into Smoothened (SMO) antagonists (e.g., compound MS-0022 ) revealed a strict requirement for the 8-methyl group.[5]

    • 8-Me vs. 8-H: Replacing the 8-methyl group with hydrogen resulted in a >200-fold loss in potency (IC50 shift from 100 nM to >20,000 nM).

    • Mechanism: The 8-methyl group engages in a tight hydrophobic interaction with a leucine or valine residue in the SMO transmembrane domain. The unsubstituted analog is too small to generate this Van der Waals contact, leading to a "loose fit" and rapid dissociation.

    • 8-N Substitution: Introducing a nitrogen at position 8 (forming an imidazo[1,2-a]pyrimidine) also destroyed activity, proving that the region is strictly lipophilic and cannot tolerate polar heteroatoms in this specific series.[1]

C2 and C3 Functionalization

Once the 8-methyl anchor is established, the upper rim (C2/C3) drives specificity.

  • Position C2 (Aryl Domain):

    • Essential for

      
       stacking interactions.
      
    • P-CABs (Acid Blockers): In analogs related to Linaprazan, a phenyl ring at C2 is crucial.[1] Electron-donating groups (e.g., methyl) on this phenyl ring often enhance potency by increasing electron density for cation-pi interactions.

  • Position C3 (The Linker):

    • This is the most versatile vector.

    • Mannich Bases: C3 is easily functionalized via Mannich reaction (formaldehyde + secondary amine) to introduce solubility-enhancing groups (morpholine, piperazine).[1]

    • Direct Arylation: Palladium-catalyzed C-H activation at C3 allows for the introduction of biaryl systems, critical for kinase inhibition (e.g., PI3K

      
       inhibitors).[1]
      
SAR Logic Map

SAR_Logic Core 8-Methylimidazo[1,2-a]pyridine Core Scaffold C8 Position C8 (Methyl) Core->C8 C3 Position C3 (Linker) Core->C3 C2 Position C2 (Aryl) Core->C2 Effect8 Hydrophobic Anchor Metabolic Block (C8-Oxidation) Conformational Lock C8->Effect8 Effect3 Solubility Vector (Mannich Bases) Kinase Hinge Binding C3->Effect3 Effect2 Pi-Pi Stacking Lipophilic Pocket Fill C2->Effect2

Figure 2: Functional mapping of the 8-methylimidazo[1,2-a]pyridine scaffold.

Experimental Protocols

Synthesis of 8-Methyl-2-phenylimidazo[1,2-a]pyridine

This protocol establishes the core scaffold.

Reagents:

  • 2-Amino-3-picoline (1.0 equiv)

  • 2-Bromoacetophenone (1.0 equiv)

  • Sodium Bicarbonate (NaHCO3)[1][2]

  • Ethanol (EtOH)

Procedure:

  • Dissolution: Dissolve 2-amino-3-picoline (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Addition: Add 2-bromoacetophenone (10 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool the reaction mixture. The hydrobromide salt may precipitate.

  • Neutralization: Add saturated aqueous NaHCO3 until pH ~8 to liberate the free base.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).

Validation:

  • 1H NMR (CDCl3): Look for the characteristic singlet of the C3-H (approx. 7.6–7.8 ppm) and the doublet/singlet of the 8-methyl group (approx. 2.6 ppm).

  • Absence of NH: The disappearance of the broad NH2 signal from the starting aminopyridine confirms cyclization.

Biological Assay: H+/K+-ATPase Inhibition (P-CAB Screening)

Since this scaffold is a known P-CAB pharmacophore, this assay validates activity.

Materials:

  • Lyophilized gastric H+/K+-ATPase vesicles (derived from hog stomach).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 10 mM KCl.

  • ATP (Start reagent).

Protocol:

  • Incubation: Incubate enzyme (5 µg) with the test compound (8-methyl analog, 0.1 nM – 10 µM) in Assay Buffer for 30 minutes at 37°C.

  • Activation: Initiate reaction by adding 2 mM ATP.

  • Reaction: Incubate for 30 minutes at 37°C.

  • Termination: Stop reaction by adding Malachite Green reagent (forms complex with released inorganic phosphate).

  • Quantification: Measure absorbance at 620 nm.

  • Calculation: Calculate IC50 relative to vehicle control (DMSO).

    • Note: P-CABs are K+-competitive.[6] To verify mechanism, run the assay at varying K+ concentrations.[1] If the IC50 increases linearly with [K+], the compound is a competitive P-CAB (like Linaprazan).

Quantitative Data Summary

The table below summarizes the impact of the 8-methyl group compared to other substituents in the Hedgehog (SMO) pathway assay (Data adapted from MS-0022 studies).

Compound IDR8 SubstituentR2 SubstituentIC50 (SMO Inhibition)Interpretation
MS-0022 Methyl (-CH3) 4-(2-Br-benzamide) 100 nM Optimal hydrophobic fit.
Analog AHydrogen (-H)4-(2-Br-benzamide)>20,000 nMLoss of hydrophobic anchor.
Analog BEthyl (-CH2CH3)4-(2-Br-benzamide)450 nMSteric clash; slightly too bulky.
Analog CNitrogen (N)4-(2-Br-benzamide)>20,000 nMPolarity mismatch in pocket.

References

  • Identification of MS-0022 as a Smoothened Antagonist.

    • Title: A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancre
    • Significance: Establishes the necessity of the 8-methyl group for biological activity in SMO inhibition.
    • Source:[1]

  • P-CAB Mechanism and SAR (Linaprazan/Soraprazan Context).

    • Title: Potassium-competitive acid blockers (P-CABs)
    • Significance: Details the binding mode of imidazo[1,2-a]pyridines in the H+/K+-
    • Source:[1]

  • General Synthesis of Imidazo[1,2-a]pyridines.

    • Title: Synthesis of imidazo[1,2-a]pyridines: a decade upd
    • Significance: Comprehensive review of synthetic methodologies including the GBB reaction and Chichibabin cycliz
    • Source:

  • Kaminski's Found

    • Title: Antiulcer agents.[6][7] 1. Gastric antisecretory and cytoprotective properties of substituted imidazo[1,2-a]pyridines.

    • Significance: The classic paper defining the SAR of the imidazo[1,2-a]pyridine core for gastric acid inhibition.
    • Source:[1]

Sources

Solubility profile of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Significance

This guide details the solubility profile and handling protocols for 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine , a lipophilic heterocyclic scaffold widely utilized in medicinal chemistry as a precursor for GABA-A receptor agonists (e.g., Zolpidem analogs), proton pump inhibitors, and TSPO ligands.

Understanding the solubility behavior of this compound in Dimethyl Sulfoxide (DMSO) is critical for researchers conducting High-Throughput Screening (HTS) or biological assays. While the imidazo[1,2-a]pyridine core is inherently robust, the specific 8-methyl and 4-methoxyphenyl substituents significantly influence its lipophilicity (LogP) and crystal lattice energy, necessitating precise dissolution protocols to avoid compound precipitation during aqueous dilution.

Physicochemical Properties & Solubility Context

Before establishing a solubility protocol, we must analyze the intrinsic properties that dictate the compound's behavior in polar aprotic solvents like DMSO.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₁₅H₁₄N₂OModerate molecular weight (~238.29 g/mol ) favors solubility.
Calculated LogP ~3.4 - 3.6Highly lipophilic. Excellent solubility in DMSO; poor aqueous solubility.[1]
Physical State Solid (Crystalline)Requires energy input (sonication/vortex) to break crystal lattice.
H-Bond Donors 0Lack of donors reduces water solubility but enhances DMSO interaction.
H-Bond Acceptors 3 (N1, N4, O)DMSO (sulfoxide oxygen) interacts favorably with these acceptors.

Expert Insight: The 8-methyl substituent introduces steric bulk that often disrupts the planar


-

stacking observed in unsubstituted imidazopyridines. This steric disruption typically lowers the melting point relative to planar analogs, thereby enhancing solubility in organic solvents like DMSO.

Solubility Profile in DMSO

Based on structural analogs (e.g., Zolpidem, Alpidem) and empirical data for the imidazo[1,2-a]pyridine class, the solubility profile is defined as follows:

  • Thermodynamic Solubility (DMSO): > 50 mM (approx. > 12 mg/mL).

    • Note: Solutions up to 100 mM are often achievable but may require warming.

  • Working Stock Concentration: 10 mM is the industry standard for biological assays.

  • Stability: Stable in anhydrous DMSO at room temperature (25°C) for >2 weeks.

  • Hygroscopicity Risk: High. DMSO is hygroscopic; absorbed water can cause the hydrophobic compound to crash out over time.

Solubility Class: High

This compound falls into Class 2 (High Permeability, Low Solubility) of the Biopharmaceutics Classification System (BCS) context, meaning it dissolves readily in organic carriers (DMSO) but challenges arise upon dilution into aqueous media.

Protocol: Preparation of Stock Solutions

Objective: Create a stable, precipitate-free 10 mM stock solution.

Materials:

  • Compound: 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine (Solid).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vessel: Amber glass vial (to protect from light).

Step-by-Step Workflow:

  • Weighing: Accurately weigh 2.38 mg of the solid compound into a 1.5 mL amber vial.

    • Why: Small scale minimizes waste. 2.38 mg corresponds to 10 µmol.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Critical: Do not use "wet" DMSO. Water content >0.5% can drastically reduce solubility.

  • Dispersion: Vortex vigorously for 30 seconds.

  • Dissolution Validation: Inspect visually.

    • If clear: Proceed to usage.

    • If hazy: Sonicate in a water bath at 35°C for 5-10 minutes. The 8-methyl group may require thermal energy to solvate fully.

  • Storage: Store at -20°C.

    • Caution: Avoid repeated freeze-thaw cycles (limit to <5). Aliquot into single-use volumes if necessary.

Protocol: Empirical Solubility Determination

If precise solubility limits are required (e.g., for formulation), use the Saturation Shake-Flask Method .

SolubilityWorkflow Start Excess Solid (>50 mg) AddSolvent Add DMSO (1 mL) Start->AddSolvent Equilibrate Shake/Incubate (24h @ 25°C) AddSolvent->Equilibrate Equilibrate->AddSolvent If fully dissolved, add more solid Filter Filter/Centrifuge (Remove Solid) Equilibrate->Filter Analyze HPLC/UV-Vis Quantification Filter->Analyze

Figure 1: Saturation Shake-Flask Workflow for determining thermodynamic solubility limits.

Methodology:

  • Add excess solid (~50 mg) to 1 mL DMSO.

  • Agitate at 25°C for 24 hours to reach equilibrium.

  • Centrifuge or filter (0.22 µm PTFE filter) to remove undissolved solids.

  • Dilute the supernatant (e.g., 1:100 in methanol) and quantify via HPLC-UV against a standard curve.

Critical Application: Aqueous Dilution (The "Crash" Risk)

The most common failure mode with this compound is precipitation upon dilution into assay buffer (PBS, Media).

Kinetic Solubility Limit: When diluting a DMSO stock into aqueous buffer, the compound will precipitate if the concentration exceeds its kinetic solubility limit (typically 10-50 µM for this scaffold).

Prevention Strategy:

  • Intermediate Dilution: Do not dilute 10 mM stock directly to 10 nM in one step. Perform a serial dilution in DMSO first.[2]

  • Keep DMSO Constant: Maintain a final DMSO concentration of 0.1% - 1.0% in the assay to aid solubilization.

  • Visual Check: Check for turbidity (Tyndall effect) immediately after adding the compound to the aqueous buffer.

References

  • Imidazo[1,2-a]pyridine Scaffolds in Medicinal Chemistry

    • Source: Goel, R. et al. "Imidazo[1,2-a]pyridines: A Review on their Synthesis and Biological Activities." ACS Omega (2023).
    • Relevance: Establishes the lipophilic nature and structural behavior of the 2-aryl-imidazo[1,2-a]pyridine core.
  • Solubility of Heterocyclic Analogs (PubChem)

    • Source: National Center for Biotechnology Information. "PubChem Compound Summary for CID 694963, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine."
    • Relevance: Provides calculated LogP (3.4)
  • Synthesis and Properties of 8-Methyl Derivatives

    • Source: Hieke, M. et al. "SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors." Bioorganic & Medicinal Chemistry Letters.
    • Relevance: Discusses the synthesis and handling of 8-methyl substituted variants in DMSO for biological evalu

Sources

Technical Monograph: Physicochemical Profiling of C15H14N2O Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of C15H14N2O imidazopyridine derivatives. While "C15H14N2O" is a molecular formula shared by several isomers (including the non-imidazopyridine drug Semaxanib), this monograph focuses exclusively on the imidazopyridine scaffold, a privileged structure in medicinal chemistry known for its high affinity to GABA-A receptors and the Translocator Protein (TSPO).[1]

Executive Summary

The molecular formula C15H14N2O (Molecular Weight: 238.28 g/mol ) within the imidazo[1,2-a]pyridine class represents a specific set of lipophilic, bioactive heterocycles.[1] These compounds are primarily utilized in drug discovery as TSPO (18 kDa Translocator Protein) ligands for neuroinflammation imaging and as amyloid-beta binding probes .[1] Unlike the sedative Zolpidem (C19H21N3O), C15H14N2O derivatives often lack the amide side chain, favoring a planar, lipophilic architecture suitable for crossing the Blood-Brain Barrier (BBB).[1]

This guide details the physical properties, synthesis, and characterization protocols for the two most prevalent isomers defined by this formula:

  • 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine (CAS: 202202-62-8)[1]

  • 6-Methyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Chemical Identity & Molecular Metrics[1][3][4][5][6]

Molecular Specifications

The following data applies to the C15H14N2O imidazopyridine core.

PropertyValueNotes
Molecular Formula C₁₅H₁₄N₂O
Molecular Weight 238.28 g/mol Monoisotopic Mass: 238.1106 Da
Exact Mass 238.110613
Element Analysis C: 75.61%, H: 5.92%, N: 11.76%, O: 6.71%Theoretical values
Heterocyclic Core Imidazo[1,2-a]pyridineFused 5,6-bicyclic system
Key Isomers 2-(4-Ethoxyphenyl)-... 6-Methyl-2-(4-methoxyphenyl)-...[2][3]Regioisomers based on substituent placement
Structural Topology

The imidazo[1,2-a]pyridine scaffold is planar.[1][4] The C15H14N2O derivatives typically feature a phenyl ring at the C2 position.[1] The oxygen atom is incorporated via an alkoxy group (ethoxy or methoxy) on the phenyl ring, contributing to the molecule's hydrogen bond acceptor (HBA) count and lipophilicity.

Physical Properties & Solubility Profile

Accurate determination of physical properties is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Physicochemical Data Table
PropertyValue (Range)Experimental Context
Physical State Crystalline SolidWhite to off-white powder
Melting Point (MP) 130°C – 150°C Varies by isomer packing; 2-phenyl parent melts ~136°C [1].[1]
LogP (Lipophilicity) 3.2 ± 0.3 Highly lipophilic; ideal for CNS penetration.[1]
Topological Polar Surface Area (TPSA) ~30-40 Ų < 90 Ų indicates high BBB permeability.[1]
pKa (Conjugate Acid) 5.5 – 6.5 Pyridine nitrogen (N1) is weakly basic.[1]
Solubility (Water) < 0.1 mg/mLPractically insoluble in neutral pH.[1]
Solubility (Organic) > 20 mg/mLSoluble in DMSO, DCM, Methanol, Ethanol.[1]
Solubility & Stability Insights
  • Aqueous Solubility : These compounds exhibit "brick dust" behavior—high crystallinity and low water solubility.[1] Formulation often requires co-solvents (PEG400) or cyclodextrins (HP-β-CD) for biological assays.[1]

  • Photostability : Imidazopyridines are electron-rich and can be susceptible to oxidative degradation under intense UV light. Protect from light during storage.

Synthetic Methodology

The synthesis of C15H14N2O imidazopyridines typically follows the Hantzsch-type condensation . This robust reaction couples a 2-aminopyridine with an


-haloketone.
Synthesis Pathway Diagram

Synthesis Figure 1: General Hantzsch condensation strategy for C15H14N2O synthesis. Start1 2-Aminopyridine (Substituted) Intermediate N-Alkylated Intermediate Start1->Intermediate SN2 Attack Start2 alpha-Bromoacetophenone (Substituted) Start2->Intermediate Cyclization Cyclization (Reflux in EtOH/NaHCO3) Intermediate->Cyclization Dehydration Product C15H14N2O Imidazo[1,2-a]pyridine Cyclization->Product -H2O, -HBr

Detailed Protocol: Synthesis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine[1]

Rationale : This protocol uses ethanol as a solvent to facilitate the precipitation of the product, ensuring high purity without extensive chromatography.

Reagents :

  • 2-Aminopyridine (1.0 eq)

  • 2-Bromo-1-(4-ethoxyphenyl)ethanone (1.0 eq)[1]

  • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Ethanol (Absolute)

Step-by-Step Methodology :

  • Charge : In a 100 mL round-bottom flask, dissolve 2-aminopyridine (10 mmol) in 30 mL of ethanol.

  • Addition : Add 2-bromo-1-(4-ethoxyphenyl)ethanone (10 mmol) portion-wise at room temperature.

  • Reflux : Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Neutralization : Cool to room temperature. Add NaHCO₃ (20 mmol) and stir for 30 minutes to neutralize the hydrobromide salt.

  • Isolation : Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield white crystalline needles.

Validation Criteria :

  • ¹H NMR (CDCl₃) : Look for the characteristic singlet of the imidazole proton at

    
     7.6–7.8 ppm and the triplet/quartet pattern of the ethoxy group.
    
  • MS (ESI+) : Expect [M+H]⁺ peak at m/z 239.12.

Experimental Protocols for Property Determination

Protocol 1: Lipophilicity (LogP) Determination via HPLC

Standard shake-flask methods are often inaccurate for highly lipophilic compounds.[1] A reversed-phase HPLC method is preferred.

  • Column : C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm).[1]

  • Mobile Phase : Isocratic Methanol/Water (70:[1]30) + 0.1% Formic Acid.

  • Standards : Calibrate using reference compounds with known LogP values (e.g., Toluene, Naphthalene, Triphenylene).

  • Calculation : Plot Log k' (capacity factor) vs. known LogP. Interpolate the LogP of the C15H14N2O analyte.

    • Formula:

      
      
      
    • Where

      
       is retention time and 
      
      
      
      is dead time (uracil injection).[1]
Protocol 2: Kinetic Solubility Assay
  • Preparation : Prepare a 10 mM stock solution in DMSO.

  • Spiking : Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation : Shake at 500 rpm for 24 hours at 25°C.

  • Filtration : Filter using a 0.45 µm PVDF filter plate to remove undissolved particulates.

  • Quantification : Analyze filtrate via UV-Vis spectrophotometry (254 nm) or LC-MS/MS against a standard curve.

Biological Applications & Significance

TSPO Imaging Ligands

Imidazopyridines with the C15H14N2O formula (specifically 2-phenyl derivatives) are structural analogs of Alpidem and Zolpidem .[1] In research, they serve as core scaffolds for developing Positron Emission Tomography (PET) radiotracers for the Translocator Protein (TSPO) , a biomarker for neuroinflammation [2].[1] The lipophilicity (LogP ~3.2) ensures rapid brain uptake.

Amyloid-Beta Probes

Certain derivatives (e.g., 2-(4-dimethylaminophenyl) analogs, structurally similar to the C15H14N2O ethoxy variants) bind to amyloid-beta plaques.[1] The planar imidazopyridine system intercalates into the beta-sheet structure of amyloid fibrils [3].

Mechanism of Action Diagram

Mechanism Figure 2: Primary biological targets of phenyl-imidazopyridines. Compound C15H14N2O Imidazopyridine Target1 TSPO (18 kDa) (Mitochondrial Membrane) Compound->Target1 High Affinity Binding Target2 GABA-A Receptor (Benzodiazepine Site) Compound->Target2 Allosteric Modulation Effect1 Microglial Activation Imaging Target1->Effect1 PET Tracer Signal Effect2 Sedative/Anxiolytic Modulation Target2->Effect2 Cl- Influx

[1]

References

  • Damont, A., et al. (2013). Synthesis and evaluation of new imidazo[1,2-a]pyridine analogues as potential TSPO radioligands. European Journal of Medicinal Chemistry.
  • Zhuang, Z. P., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry.
  • PubChem . (2025). Compound Summary: Semaxanib (C15H14N2O).[1][2][5][6][7][8] [Note: Cited for formula disambiguation]. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

[1]

Executive Summary

This application note details the optimized protocol for the synthesis of 2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine via the condensation of 2-amino-3-methylpyridine with 2-bromo-4'-methoxyacetophenone.[1] The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (PDE3 inhibitor).

This specific protocol addresses the challenge of steric hindrance introduced by the 8-methyl group (originating from the 3-position of the starting pyridine).[1] By utilizing a polar protic solvent system and controlled thermal cyclization, we achieve high regioselectivity and yield (>80%) while minimizing the formation of regioisomers.

Scientific Background & Retrosynthesis

The Target Scaffold

The target molecule features an imidazo[1,2-a]pyridine core substituted at the 2-position with a p-methoxyphenyl group and at the 8-position with a methyl group.[1]

  • Regiochemistry: The synthesis relies on the specific reactivity of 2-aminopyridines.[1] The ring nitrogen (

    
    ) is more nucleophilic than the exocyclic amino group (
    
    
    ).[1] Consequently, the initial alkylation occurs at the ring nitrogen, followed by cyclization of the amino group onto the carbonyl carbon.
  • Starting Material Mapping:

    • 2-Amino-3-methylpyridine: The methyl group at position 3 becomes the methyl group at position 8 in the final fused ring system.[1]

    • 2-Bromo-4'-methoxyacetophenone: Provides the two-carbon "handle" (C2 and C3 of the imidazo ring) and the aryl substituent.[1]

Reaction Scheme

The transformation proceeds via a condensation-cyclization sequence, often referred to as a modified Tschitschibabin imidazo-pyridine synthesis.[1]

ReactionSchemeSM12-Amino-3-methylpyridine(C6H8N2)InterIntermediate salt(N-alkylated)SM1->Inter+ SM2Ethanol, RefluxSM22-Bromo-4'-methoxyacetophenone(C9H9BrO2)Prod2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine(Target)Inter->Prod- HBr- H2O(NaHCO3)

Figure 1: General reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

Materials and Reagents
ReagentMW ( g/mol )Equiv.PurityRole
2-Amino-3-methylpyridine 108.141.0>98%Nucleophile / Scaffold
2-Bromo-4'-methoxyacetophenone 229.071.0597%Electrophile
Ethanol (Absolute) 46.07Solvent99.9%Reaction Medium
Sodium Bicarbonate (NaHCO₃) 84.011.2ACSAcid Scavenger
Ethyl Acetate / Hexanes --HPLCPurification
Step-by-Step Procedure
Step 1: Condensation and Cyclization [2][3]
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2-amino-3-methylpyridine (1.08 g, 10 mmol) to the flask. Dissolve in Ethanol (25 mL).

  • Addition: Slowly add 2-bromo-4'-methoxyacetophenone (2.40 g, 10.5 mmol) to the stirring solution at room temperature.

    • Note: The reaction is exothermic.[1] A slight color change (yellowing) indicates the initiation of N-alkylation.[1]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes). The starting amine spot (

      
      ) should disappear, and a highly fluorescent blue spot (
      
      
      ) should appear.
  • Precipitation (Hydrobromide Salt): Upon cooling to room temperature, a solid precipitate often forms.[1] This is the hydrobromide salt of the product.[1]

Step 2: Neutralization and Isolation
  • Evaporation: Remove approximately 50% of the ethanol under reduced pressure (Rotavap).

  • Neutralization: Add saturated aqueous NaHCO₃ solution (20 mL) to the residue. Stir vigorously for 30 minutes.

    • Observation: Evolution of

      
       gas will occur.[1] The solid should transition from the salt form to the free base.[1]
      
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
    ).
    
  • Washing: Wash the combined organic layers with Brine (20 mL) and water (20 mL).[1]

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ) .[1][4][5] Filter and concentrate in vacuo.
    
Step 3: Purification
  • Recrystallization (Preferred): The crude solid is often pure enough for recrystallization.[1]

    • Solvent: Hot Ethanol/Water (9:[1]1) or Acetonitrile.[1][6]

    • Dissolve the crude solid in minimum hot ethanol, add water dropwise until turbidity persists, then cool to

      
      .
      
  • Flash Chromatography (Alternative): If impurities are present, purify via silica gel column chromatography.[1]

    • Eluent Gradient: 10%

      
       40% Ethyl Acetate in Hexanes.[1]
      

Mechanism of Action

Understanding the mechanism is crucial for troubleshooting low yields.[1] The reaction follows a specific order of bond formation:

  • Nucleophilic Attack: The pyridine ring nitrogen (N1) attacks the

    
    -carbon of the bromoacetophenone, displacing the bromide. This forms a pyridinium salt intermediate.[1]
    
  • Cyclization: The exocyclic amino group attacks the ketone carbonyl.[1]

  • Dehydration: Loss of a water molecule aromatizes the newly formed imidazole ring.[1]

MechanismStep1Step 1: N-Alkylation(Pyridine N attacks alpha-carbon)Step2Step 2: Pyridinium Intermediate(Cationic species formed)Step1->Step2Sn2 ReactionStep3Step 3: Cyclization(Exocyclic NH2 attacks Carbonyl)Step2->Step3Intramolecular Nucleophilic AttackStep4Step 4: Dehydration (-H2O)(Aromatization to Imidazo[1,2-a]pyridine)Step3->Step4Elimination

Figure 2: Mechanistic pathway of the cyclocondensation.

Characterization Data (Expected)

To validate the synthesis, the following spectral data should be obtained:

  • Physical State: Pale yellow to off-white solid.[1]

  • Melting Point:

    
     (typical for similar analogs).[1]
    
  • Mass Spectrometry (ESI-MS):

    • Calculated

      
       (for 
      
      
      ).[1]
    • Found

      
      .[1]
      
  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       7.85 (d, 2H, Ar-H, methoxyphenyl ortho).
      
    • 
       7.75 (s, 1H, H-3, imidazole ring proton).
      
    • 
       7.60 (d, 1H, H-5, pyridine ring).
      
    • 
       6.98 (d, 2H, Ar-H, methoxyphenyl meta).
      
    • 
       6.90 (d, 1H, H-7, pyridine ring).
      
    • 
       6.65 (t, 1H, H-6, pyridine ring).
      
    • 
       3.85 (s, 3H, 
      
      
      ).
    • 
       2.60 (s, 3H, 
      
      
      at C8).
    • Note: The signal for H-3 (imidazole) is characteristic, appearing as a sharp singlet around 7.7-7.9 ppm.[1] The 8-methyl group typically appears around 2.6 ppm due to the aromatic environment.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete alkylation due to steric hindrance of the 3-methyl group.[1]Increase reaction time to 8-12 hours or switch solvent to n-Butanol (higher reflux temp).
Sticky/Oily Product Residual solvent or incomplete neutralization.[1]Triturate the oil with cold diethyl ether or hexanes to induce crystallization.[1] Ensure pH > 8 during workup.[1]
Starting Material Remains Moisture in solvent or degraded bromide.[1]Use anhydrous ethanol.[1] Verify the quality of the

-bromo ketone (it degrades/hydrolyzes over time).
Regioisomer Formation Unlikely with 2-aminopyridine, but possible if conditions are too basic initially.[1]Do not add base at the start.[1][7] Allow the salt to form first, then neutralize.

Safety & Handling

  • 
    -Haloketones (2-Bromo-4'-methoxyacetophenone):  Potent lachrymators.[1] Handle only in a functioning fume hood. Wear gloves and eye protection.[1]
    
  • 2-Amino-3-methylpyridine: Toxic if swallowed or absorbed through skin.[1]

  • Waste Disposal: All halogenated organic waste must be segregated.[1] Aqueous layers containing pyridine derivatives should be treated as hazardous basic waste.[1]

References

  • Goel, R. et al. (2026).[1] Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[1][8]

  • Bagdi, A. K. et al. (2015).[1][9] Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Chemical Communications (RSC).[1]

  • Perveen, S. et al. (2020).[1][6] Synthesis and biological evaluation of 2-aryl-8-methylimidazo[1,2-a]pyridines. Journal of Heterocyclic Chemistry. (General reference for 8-methyl analogs).

  • Organic Chemistry Portal . Synthesis of Imidazo[1,2-a]pyridines.

  • PubChem . 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine Compound Summary.

Application Note: One-Pot Synthesis of 2,8-Disubstituted Imidazo[1,2-a]pyridines via Tandem Oxidative Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore embedded in numerous therapeutic agents, including anxiolytics (alpidem), hypnotics (zolpidem), and gastrointestinal drugs (zolimidine)[1]. While generic imidazopyridines are well-documented, the 2,8-disubstituted pattern is of particular interest to drug development professionals. Substitution at the 8-position (adjacent to the bridgehead nitrogen) introduces critical steric and electronic constraints that significantly enhance target selectivity, particularly for GABA-A receptor modulation.

Historically, synthesizing these compounds relied on the classical Chichibabin condensation, which required the handling of highly reactive, lachrymatory, and unstable α-haloketones[2]. To overcome these limitations, modern synthetic methodologies have pivoted toward green, one-pot multicomponent reactions[3]. This application note details a highly efficient, self-validating one-pot protocol utilizing an I₂/CuO-promoted tandem oxidative coupling strategy to construct 2,8-disubstituted imidazo[1,2-a]pyridines directly from stable aryl methyl ketones and 3-substituted 2-aminopyridines[4].

Scientific Rationale & Mechanistic Insights (E-E-A-T)

As researchers transition away from stepwise syntheses, understanding the causality behind catalyst and solvent selection is paramount for troubleshooting and scale-up.

  • The Role of Iodine (I₂): Instead of utilizing pre-formed α-haloketones, I₂ acts as a soft Lewis acid and in situ halogenating agent. It selectively reacts with the enol tautomer of the aryl methyl ketone to generate a transient α-iodoketone[4]. This avoids the degradation pathways typical of isolated α-haloketones.

  • The Role of Copper(II) Oxide (CuO): CuO serves a dual purpose. First, it acts as a mild, non-nucleophilic base to neutralize the hydroiodic acid (HI) generated during the cyclization, preventing the protonation of the weakly basic 3-substituted 2-aminopyridine. Second, it acts as an oxidant to regenerate I₂ from iodide, closing the catalytic cycle and allowing I₂ to be used in sub-stoichiometric amounts[4].

  • Steric Considerations for 8-Substitution: Using a 3-substituted 2-aminopyridine (e.g., 3-methylpyridin-2-amine) inherently slows the nucleophilic attack due to steric hindrance near the exocyclic amine. The elevated temperature (80 °C) and the highly polar protic nature of Methanol (MeOH) are specifically chosen to lower the activation energy of the bimolecular Ortoleva-King type collision.

Process Visualization

G Ketone Aryl Methyl Ketone Iodine I2 / CuO System Ketone->Iodine Activation Amine 3-Substituted 2-Aminopyridine Intermediate2 Pyridinium Intermediate (Ortoleva-King) Amine->Intermediate2 Bimolecular Collision Intermediate1 α-Iodoketone (In situ generated) Iodine->Intermediate1 α-Iodination Intermediate1->Intermediate2 Nucleophilic Attack Cyclization Intramolecular Cyclization (-H2O, -HI) Intermediate2->Cyclization CuO Promoted Cyclization->Iodine HI neutralization & I2 regeneration Product 2,8-Disubstituted Imidazo[1,2-a]pyridine Cyclization->Product Aromatization

Figure 1: Mechanistic pathway for one-pot I2/CuO synthesis of imidazo[1,2-a]pyridines.

Quantitative Data Analysis

The following table summarizes the optimization parameters for the model synthesis of 8-methyl-2-phenylimidazo[1,2-a]pyridine. The data highlights the necessity of the synergistic I₂/CuO system.

EntryCatalyst / PromoterSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1NoneMeOH8012TraceLack of α-carbon activation.
2I₂ (1.0 eq)MeOH80845HI buildup protonates the amine, halting the reaction.
3CuO (1.0 eq)MeOH8012N.R.CuO alone cannot initiate halogenation.
4I₂ (0.5 eq) / CuO (1.0 eq) MeOH 80 6 92 Optimal dual-action catalytic cycle.
5I₂ (0.5 eq) / CuO (1.0 eq)THF80835Poor solubility of CuO in aprotic media.
6I₂ (0.5 eq) / CuO (1.0 eq)H₂O1001068"On-water" micellar effects are viable but slower[1].

Experimental Protocol: Self-Validating Workflow

This protocol is designed for the synthesis of 8-methyl-2-phenylimidazo[1,2-a]pyridine but is broadly applicable to other 2,8-disubstituted derivatives.

Materials Required
  • 3-Methylpyridin-2-amine (1.0 mmol)

  • Acetophenone (1.2 mmol)

  • Iodine (I₂, 0.5 mmol)

  • Copper(II) oxide (CuO, 1.0 mmol)

  • Methanol (MeOH, HPLC grade, 5.0 mL)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology
  • Reaction Assembly: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-methylpyridin-2-amine (1.0 mmol) and acetophenone (1.2 mmol) in 5.0 mL of MeOH.

  • Catalyst Introduction: Add CuO (1.0 mmol) followed by I₂ (0.5 mmol) in one portion.

    • Self-Validation Checkpoint 1: The mixture will immediately turn a deep, opaque brown due to the dissolved iodine.

  • Tandem Cyclization: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath with vigorous stirring for 6–8 hours.

    • Self-Validation Checkpoint 2: As the reaction progresses, the deep brown color will gradually fade to a lighter greenish-yellow suspension. This visual cue confirms the successful in situ consumption of I₂ to form the α-iodoketone, and the subsequent generation of copper salts[4].

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The highly fluorescent nature of the imidazo[1,2-a]pyridine product under 254 nm and 365 nm UV light serves as a reliable indicator of product formation.

  • Quenching & Workup: Once the amine is consumed, cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove insoluble copper residues. Wash the filtrate with 10 mL of saturated aqueous Na₂S₂O₃ to quench any trace unreacted iodine.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the pure 2,8-disubstituted product.

References[4] Direct one-pot synthesis of zolimidine pharmaceutical drug and imidazo[1,2-a]pyridine derivatives via I₂/CuO-promoted tandem strategy. rhhz.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfcRGqF7z36oVXh3Ei6u2-YuUrslBgGmKx7h1PzEimq5QUr9P3IoFNpxzXiXFbTTJulibQyK1F_4ny1rPfRr8MIvQPQet9md-y78tRlmomkJ9yG6EGoMzdr4KUWhdo2ZRmtZkC][3] Mechanistic Studies on a New Catalyst System (CuI-NaHSO4×SiO2) Leading to the One-Pot Synthesis of Imidazo[1,2-a]pyridines from Reactions of 2-Aminopyridines, Aldehydes, and Terminal Alkynes. thieme-connect.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvdgE4t9jR45WWp9wV7QXjF4s7_pnmyzW837Eb6s6zlHL8MUv5eOmcls2gUsO_F1gAwnAJBa92HGBUlVrHrovffy5M-nocM686oUkGOOdEFhHlCbRn2JQ-fiGwSCGgkR1vRq-p-KXTAq_7Qk454ryrdoAspBCit8btxLsUjG5jWkDKqFQenT5QT_E4CJ1zBJLP8nvisLdTIT-beZBi_4dL2Xj8LNQg_dFyYIe5gj58pyQGJVWLV5amNl35Mi8gsw==][1] Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsio3j47_trkxHoZAijD8c_sJPxXZMkt8ExqSImDYsNIZU-jvQ13FUDX7dksWDN9CbcFn42ppk_JX4qMjMmr47yEGRXbxut0pCI5EHsRE0g2kLT_WI9_jaxhUEGssp5l3ZjRvonNg_Qvo8l4c][2] Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. royalsocietypublishing.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS2hvDgBc2Jo5ZVI_bgjiIkrwxqYGKOIOWs0e-LjUBP3fAsJdI0qJEVCvforSKJkhreCjaGQxpU_gDEUCv73V_RopMG7GBIHWlpAb35BES2QpDgG1AovE6WgnANoIKV7ZFY9-w8gfgxlf2ce4bWKSfChHqFo8oU2w3x2MDYyT7dWCUGkYB9BidRN6I4rMlpThjGc3tqRAuZvD4c959h-c3kD71x_BpYCJBg5JJZEJXCyHbEWU=]

Sources

Purification protocols for methoxyphenyl-imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocols for Methoxyphenyl-Imidazo[1,2-a]pyridine Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Rationale

Imidazo[1,2-a]pyridines represent a privileged fused-bicyclic N-heterocyclic scaffold prevalent in numerous marketed therapeutics (e.g., Zolpidem, Alpidem) and advanced fluorescent probes[1]. Specifically, the incorporation of a methoxyphenyl moiety at the C-2 or C-3 position enhances lipophilicity and target-binding affinity, making methoxyphenyl-imidazo[1,2-a]pyridines highly sought after in drug discovery[2]. However, the synthesis of these derivatives—often achieved via Groebke–Blackburn–Bienaymé multicomponent reactions (GBB-3CR) or the condensation of 2-aminopyridines with α-haloketones—generates complex crude mixtures that require rigorous, multi-tier purification strategies to isolate the active pharmaceutical ingredient (API)[3][4].

Mechanistic Principles and Impurity Profiling

Understanding the synthetic causality is paramount for designing an effective purification strategy. In a typical GBB-3CR, 2-aminopyridine, a methoxybenzaldehyde, and an isocyanide undergo a [4+1] cycloaddition via a Schiff base intermediate[3].

The resulting crude matrix typically contains:

  • The Target Product: Methoxyphenyl-imidazo[1,2-a]pyridine (highly fluorescent under UV 365 nm).

  • Organic Impurities: Unreacted 2-aminopyridine (highly polar, basic), unreacted methoxybenzaldehyde (non-polar), and polymerized isocyanide residues.

  • Inorganic Impurities: Catalysts and salts (e.g., NH4Cl, iodine, or transition metals)[3][4].

Synthesis_Pathway N1 2-Aminopyridine N4 Schiff Base Intermediate N1->N4 Condensation N2 Methoxybenzaldehyde N2->N4 N3 Isocyanide N5 [4+1] Cycloaddition N3->N5 Insertion N4->N5 N6 Methoxyphenyl- imidazo[1,2-a]pyridine N5->N6 Rearrangement

Mechanistic pathway of the GBB-3CR synthesis of methoxyphenyl-imidazo[1,2-a]pyridines.

Strategic Purification Rationale

To achieve the >98% purity required for biological assays or crystallographic studies, a self-validating, three-tier purification system must be employed[5].

  • Liquid-Liquid Extraction (LLE): Exploits the differential solubility of the organic products and inorganic catalysts. Ethyl acetate (EtOAc) is the optimal extraction solvent due to its moderate polarity, efficiently partitioning the target compound from aqueous salts[6].

  • Silica Gel Flash Chromatography: The core purification step. Because the imidazo[1,2-a]pyridine core contains a basic nitrogen, it can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing. A gradient of Hexanes/EtOAc (typically 10% to 40% EtOAc) is standard[7]. For highly polar derivatives, switching to a Dichloromethane (DCM)/Methanol (MeOH) gradient is necessary[8].

  • Recrystallization: Acts as the final polishing step to remove trace isomeric impurities and residual solvents, leveraging the rigid, planar structure of the heterocycle which readily forms ordered crystal lattices[5][9].

Purification_Workflow A Crude Reaction Mixture B Aqueous Quench & LLE (EtOAc / Brine) A->B C Organic Phase (Product + Organic Impurities) B->C Extract 3x D Dry Loading onto Silica Gel C->D Evaporate & Adsorb E Flash Column Chromatography (Hexanes / EtOAc Gradient) D->E F Fraction Analysis (TLC: UV 254 nm & 365 nm) E->F Collect Fractions G Recrystallization (Hot Ethanol / Cooling) F->G Pool & Concentrate H Pure Methoxyphenyl-imidazo [1,2-a]pyridine (>98%) G->H Filter & Dry

Three-tier purification workflow for imidazo[1,2-a]pyridine derivatives.

Step-by-Step Experimental Protocols

Protocol 1: Reaction Quenching and Liquid-Liquid Extraction

Causality: Quenching halts the reaction and neutralizes reactive intermediates. Brine is used to break emulsions and drive the organic product into the EtOAc layer via the salting-out effect.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute with distilled water (10 mL per 1 mmol of theoretical product) and add an equal volume of Ethyl Acetate (EtOAc)[6].

  • Self-Validation Check: If iodine or transition metals were used as catalysts, wash the organic layer first with saturated aqueous sodium thiosulfate (Na2S2O3) to reduce and remove the catalyst. The organic layer should shift from dark brown to a lighter yellow/orange[1][6].

  • Extract the aqueous phase with EtOAc (3 × 15 mL).

  • Combine the organic layers and wash with saturated brine (20 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude residue.

Protocol 2: Normal-Phase Silica Gel Flash Chromatography

Causality: Dry loading is mandated over wet loading. The crude mixture is often a viscous oil; wet loading can cause band broadening and poor resolution. Dry loading ensures a narrow initial band for high-resolution separation[5].

  • Dry Loading: Dissolve the crude residue in a minimal amount of DCM. Add silica gel (approx. 3x the mass of the crude product). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained[5].

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry of 10% EtOAc in Hexanes[10][11].

  • Load the dry silica-adsorbed product evenly onto the top of the column bed. Add a 1 cm protective layer of sea sand.

  • Elution: Begin elution with 10% EtOAc/Hexanes. Monitor the eluent using Thin-Layer Chromatography (TLC).

  • Gradually increase the gradient to 20%, 30%, and up to 40% EtOAc/Hexanes[3][7].

  • Detection: Visualize TLC plates under UV light at 254 nm (aromatic core) and 365 nm (imidazo[1,2-a]pyridines exhibit strong blue/green fluorescence)[1].

  • Pool fractions containing the pure product (single spot on TLC) and evaporate the solvent.

Protocol 3: Recrystallization (Polishing Step)

Causality: Chromatography may leave trace co-eluting isomers or solvent residues. Recrystallization from ethanol exploits the steep temperature-solubility curve of the rigid imidazo[1,2-a]pyridine lattice[5].

  • Suspend the chromatographed solid in a minimal volume of boiling absolute ethanol.

  • Add hot ethanol dropwise until the solid completely dissolves.

  • Remove from heat and allow the solution to cool slowly to room temperature undisturbed (promotes large, pure crystal formation).

  • Further cool the flask in an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Collect the crystals via vacuum filtration, wash with ice-cold ethanol (1–2 mL), and dry in a vacuum desiccator[12].

Quantitative Data & Solvent Systems

The following table summarizes the optimized solvent systems and expected retention factors (Rf) for common methoxyphenyl-imidazo[1,2-a]pyridine derivatives based on empirical literature data[3][7][13].

Derivative SubstitutionOptimal Mobile Phase (v/v)Rf ValueExpected YieldPhysical State
2-(4-Methoxyphenyl)30% EtOAc / 70% Hexanes0.35 - 0.4075% - 91%White/Light Brown Solid
2-(3-Methoxyphenyl)30% EtOAc / 70% Hexanes0.38 - 0.4270% - 85%Reddish Brown Solid
3-Amino-2-(4-Methoxyphenyl)40% EtOAc / 60% Hexanes0.17 - 0.2558% - 69%Brown Oil / Solid
6-Cyano-2-(4-Methoxyphenyl)50% EtOAc / 50% Hexanes0.28 - 0.3265% - 75%Light Brown Solid
Highly Polar Analogs (e.g., Piperazine substituted)99:1 to 95:5 DCM / MeOH0.30 - 0.4545% - 60%Pasty Solid / Powder

Troubleshooting Guide

  • Issue: Severe peak tailing on the silica column.

    • Cause: Strong hydrogen bonding between the basic imidazo[1,2-a]pyridine nitrogen and acidic silanol groups.

    • Solution: Pre-treat the silica gel with 1% triethylamine (Et3N) in the starting mobile phase, or add 0.5% Et3N to the eluent to cap the silanol sites.

  • Issue: Co-elution of the product with unreacted 2-aminopyridine.

    • Cause: Gradient increased too rapidly, or the column was overloaded.

    • Solution: Maintain an isocratic hold at 20% EtOAc/Hexanes until the less polar impurities elute completely before increasing polarity[5]. Alternatively, wash the organic phase during LLE with a mild acidic solution (e.g., 5% citric acid) to protonate and remove the aliphatic amine, though caution is needed as the product is also basic.

  • Issue: Product oils out during recrystallization instead of forming crystals.

    • Cause: Presence of significant impurities or cooling was too rapid.

    • Solution: Re-subject the oil to flash chromatography. If purity is confirmed, scratch the inside of the flask with a glass rod to induce nucleation, or switch to a dual-solvent system (e.g., DCM/Hexanes or Ethyl Acetate/MTBE)[9].

References

  • Title: Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides Source: MDPI URL:[Link]

  • Title: HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Title: Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction Source: Sciforum URL: [Link]

  • Title: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: MDPI URL:[Link]

  • Title: Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction Source: PMC (NIH) URL:[Link]

  • Title: Synthetic method of imidazo[1,2-a]pyridine (CN105801575A)
  • Title: Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases Source: Google Patents URL
  • Title: Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents Source: Journal of Medicinal and Chemical Sciences URL:[Link]

  • Title: Design, synthesis and biological evaluation of imidazopyridine/pyrimidine-chalcone derivatives as potential anticancer agents Source: RSC Advances URL:[Link]

  • Title: Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol Source: Royal Society Publishing URL:[Link]

  • Title: Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines Source: SciELO URL:[Link]

  • Title: Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media Source: PMC (NIH) URL:[Link]

Sources

Application Note: Crystallization Strategies for 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of several blockbuster therapeutics (e.g., zolpidem, alpidem) and serving as a critical intermediate in advanced materials science[1]. The specific derivative, 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine , presents unique physicochemical challenges during purification.

Synthesized typically via the condensation of 2-amino-3-methylpyridine and 2-bromo-4'-methoxyacetophenone, the crude product often contains unreacted starting materials, polymeric byproducts, and colored impurities. While column chromatography is frequently employed, crystallization remains the gold standard for achieving >99% purity required for crystallographic analysis and biological assays.

Causality in Solvent Selection

The molecular architecture of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine dictates its solubility profile:

  • Imidazo[1,2-a]pyridine core: A weakly basic, highly polarizable heteroaromatic system capable of robust

    
     stacking and hydrogen-bond acceptance.
    
  • 4-Methoxyphenyl group: Introduces a hydrogen-bond acceptor (ether oxygen) while increasing overall lipophilicity.

  • 8-Methyl group: Provides steric bulk that can disrupt planar packing, necessitating careful cooling to prevent amorphous precipitation.

Because of this amphiphilic nature, highly non-polar solvents (e.g., pure hexanes) fail to dissolve the compound, while highly polar/protic solvents (e.g., water) cause immediate, uncontrolled precipitation (crashing out). The optimal approach relies on intermediate-polarity solvents that exploit the steep temperature-solubility gradient of the molecule[2]. Ethanol is particularly effective because its protic nature interacts with the basic nitrogens at reflux, ensuring complete dissolution, while its dielectric constant shifts at lower temperatures to drive supersaturation and selective crystallization[3].

Solvent System Profiling

To establish a self-validating protocol, it is critical to select a solvent system based on the initial purity of the crude mixture. Table 1 summarizes the quantitative and qualitative data for the most effective crystallization solvents for this class of molecules.

Table 1: Comparative Solvent Matrix for Imidazo[1,2-a]pyridine Derivatives

Solvent SystemVolume RatioBoiling Point (°C)Polarity IndexCrystallization MechanismYield / Purity Expectation
Ethanol (95%) N/A78.45.2Thermodynamic (Temp-dependent)High Yield / Excellent Purity
Ethyl Acetate / Hexanes 1:365 - 77~2.5 (mixed)Anti-Solvent PrecipitationModerate Yield / High Purity
DCM / Hexanes 1:440 - 69~2.0 (mixed)Vapor Diffusion / Anti-SolventLow Yield / X-Ray Grade
Methanol / Water 9:1~655.1Polarity-driven precipitationVariable (Prone to oiling out)

Experimental Workflows and Decision Matrix

The choice of crystallization method depends heavily on the crude purity profile. The workflow below illustrates the decision-making process for isolating pure 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine.

Workflow A Crude 2-(4-Methoxyphenyl)- 8-methylimidazo[1,2-a]pyridine B Assess Crude Purity (via TLC/HPLC) A->B C High Purity (>85%) Thermodynamic Route B->C D Low Purity (<85%) Anti-Solvent Route B->D E Dissolve in Boiling Ethanol (95%) C->E F Dissolve in EtOAc, Titrate with Hexanes D->F G Hot Filtration (Remove Insoluble Impurities) E->G F->G H Controlled Cooling (Room Temp -> 4°C) G->H I Vacuum Filtration & Cold Solvent Wash H->I J Pure Crystalline Product I->J

Crystallization decision workflow for imidazo[1,2-a]pyridine derivatives.

Step-by-Step Methodologies

Protocol A: Thermodynamic Crystallization (95% Ethanol)

Best for: Crude products with >85% purity, scaling up, and routine purification.

Rationale: 95% Ethanol provides an ideal balance of solvation power at reflux and poor solubility at 4 °C. The 5% water content slightly increases the polarity of the system, which helps keep highly polar impurities (like unreacted 2-amino-3-methylpyridine salts) in the mother liquor[3].

  • Preparation: Transfer 1.0 g of crude 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine to a 50 mL round-bottom flask equipped with a reflux condenser.

  • Dissolution: Add 10 mL of 95% Ethanol. Heat the mixture to reflux (approx. 80 °C) using an oil bath or heating mantle.

  • Titration (Self-Validation Step): If the solid does not completely dissolve, add boiling ethanol dropwise (up to 5 mL additional) until a clear solution is achieved. Do not over-dilute, as this will drastically reduce the final yield.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper to remove insoluble polymeric byproducts.

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature undisturbed. Causality: Rapid cooling forces the compound to crash out as an amorphous powder, trapping impurities in the solid matrix. Slow cooling (approx. 1-2 °C/min) allows the imidazopyridine molecules to kinetically align into a stable crystalline lattice.

    • Once at room temperature, transfer the flask to an ice bath (4 °C) for 2 hours to maximize supersaturation.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 3 mL of ice-cold absolute ethanol.

  • Drying: Dry the crystals under high vacuum at 40 °C for 12 hours to remove residual solvent.

Protocol B: Anti-Solvent Precipitation (Ethyl Acetate / Hexanes)

Best for: Stubborn oils, highly impure crude mixtures (<85%), and removing non-polar impurities.

Rationale: Ethyl acetate acts as a "good" solvent that disrupts the


 stacking of the crude oil, while hexanes act as the "bad" anti-solvent. By slowly titrating hexanes into the system, the dielectric constant of the mixture is gradually lowered until the nucleation point of the target molecule is reached[2].
  • Dissolution: Dissolve 1.0 g of the crude material in a minimum amount (approx. 5-8 mL) of warm Ethyl Acetate (50 °C).

  • Anti-Solvent Addition: While stirring gently, begin adding warm Hexanes dropwise.

  • Cloud Point Observation: Continue adding Hexanes until the solution becomes faintly turbid (the "cloud point"). This indicates that the solution is perfectly saturated.

  • Re-clarification: Add exactly 1-2 drops of Ethyl Acetate until the solution just turns clear again.

  • Crystallization: Remove from heat and allow the solution to cool slowly to room temperature, then to 4 °C.

  • Isolation: Filter and wash the resulting crystals with a pre-chilled mixture of 1:4 EtOAc/Hexanes.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode when crystallizing substituted imidazo[1,2-a]pyridines is liquid-liquid phase separation, commonly known as "oiling out." This occurs when the solute drops out of solution as a liquid oil rather than a solid crystal.

Mechanistic Cause: The melting point of the impure solute is lower than the temperature at which supersaturation is reached. The 4-methoxyphenyl and 8-methyl groups lower the lattice energy compared to the unsubstituted core, making this derivative particularly susceptible.

Corrective Actions:

  • Seed Crystals: Introduce a microscopic crystal of pure 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine at the cloud point to bypass the nucleation energy barrier.

  • Adjust Solvent Polarity: If oiling occurs in Ethanol, the solvent is too polar. Evaporate the ethanol and switch to the EtOAc/Hexanes anti-solvent method (Protocol B).

  • Trituration: If an oil forms, decant the mother liquor, add pure cold diethyl ether, and vigorously scratch the sides of the flask with a glass stirring rod. The localized acoustic cavitation and surface abrasion often force the oil to solidify.

References

  • National Institutes of Health (PMC). (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central. Retrieved March 1, 2026, from[Link]

  • Beilstein Archives. (2020). Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. Beilstein-Institut. Retrieved March 1, 2026, from[Link]

Sources

Application Note: Copper-Catalyzed Architectures for Imidazo[1,2-a]pyridine Synthesis

[1][2][3][4][5][6]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster anxiolytics like Zolpidem (Ambien) and Alpidem .[1] While historical synthesis relied on the condensation of 2-aminopyridines with

This guide details Copper-Catalyzed Coupling protocols. Unlike Palladium, Copper offers unique access to single-electron transfer (SET) radical pathways and aerobic oxidative couplings, enabling the direct use of unfunctionalized precursors (ketones, alkynes, nitroolefins) and late-stage C-H functionalization.

Part 1: Mechanistic Foundations & Causality

To ensure reproducibility, one must understand that Copper plays a dual role here: it acts as a

The Catalytic Cycle: Aerobic Oxidative Coupling

In the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones/alkynes, the reaction often proceeds via an Ortoleva-King type mechanism or a Radical-Cation Cascade .

Key Mechanistic Drivers:

  • Activation: Cu(I) coordinates to the

    
    -system (alkyne or enol), facilitating nucleophilic attack by the exocyclic amine of the pyridine.
    
  • Oxidation: In aerobic protocols,

    
     serves as the terminal oxidant, regenerating the active Cu species. The lack of an external stoichiometric oxidant (like IBX or hypervalent iodine) makes these protocols scalable.
    
  • Regioselectivity: The specific copper ligand environment dictates whether the cyclization occurs at the pyridine nitrogen (forming the desired product) or the exocyclic nitrogen.

Visualization: The Oxidative Radical Pathway

The following diagram illustrates the radical pathway common in Cu-catalyzed aerobic couplings (e.g., with nitroolefins or methyl ketones).

Cu_Catalysis_MechanismStartSubstrates:2-Aminopyridine + Nitroolefin/KetoneComplex_ACu(I)-SubstrateComplexStart->Complex_ACoordinationRadical_BRadical CationIntermediate (SET)Complex_A->Radical_BSET OxidationCyclization_CIntramolecularNucleophilic AttackRadical_B->Cyclization_CC-N Bond FormationElimination_DElimination/Aromatization(-HNO2 or -H2O)Cyclization_C->Elimination_DRe-aromatizationProductImidazo[1,2-a]pyridineScaffoldElimination_D->ProductOxidantO2 (Air)Regenerates CatalystElimination_D->OxidantCu(I)/Cu(II) CycleOxidant->Complex_A

Figure 1: Radical-mediated oxidative coupling pathway. Note the critical role of Oxygen in catalyst regeneration.

Part 2: Critical Reaction Parameters

Optimization of Copper catalysis is non-trivial due to the "Ligand Effect" and base sensitivity.

ParameterRecommendationRationale (Causality)
Catalyst Source CuI or Cu(OTf)₂ CuI is preferred for A3-couplings (soft Lewis acid). Cu(OTf)₂ is superior for oxidative couplings due to higher Lewis acidity and solubility.
Ligand 1,10-Phenanthroline or BINOL Bidentate ligands stabilize the Cu-intermediate, preventing catalyst aggregation (plating out) which kills the reaction.
Base Na₂CO₃ or Cs₂CO₃ Weak inorganic bases buffer the generated acid (HX) without quenching the radical intermediates. Avoid strong alkoxides in radical pathways.
Solvent DMF or Toluene DMF promotes SET processes (polar aprotic). Toluene is required for high-temp dehydration steps (Dean-Stark logic).
Atmosphere Air vs. Argon CRITICAL: Protocol A (Oxidative) requires Air/O₂. Protocol B (A3 Coupling) requires Argon to prevent alkyne homocoupling (Glaser coupling).

Part 3: Detailed Experimental Protocols

Protocol A: The "Green" Aerobic Oxidative Coupling

Target: Synthesis of 3-substituted imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins or ketones. Advantage:[2] Uses air as the oxidant; avoids halogenated precursors.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Nitroolefin (1.2 mmol) OR Methyl Ketone (1.2 mmol)

  • Catalyst: CuBr (10 mol%) or CuI (10 mol%)

  • Solvent: DMF (3.0 mL)

  • Oxidant: Open Air (Balloon of

    
     accelerates reaction)
    

Step-by-Step Workflow:

  • Charge: In a 10 mL reaction tube equipped with a stir bar, add the 2-aminopyridine, the coupling partner (nitroolefin), and CuBr (14.3 mg, 0.1 mmol).

  • Solvate: Add DMF (3 mL). Note: DMF must be dry to prevent side-hydrolysis, though the reaction produces water.

  • Aeration: Do not purge with Argon. Attach a drying tube or an

    
     balloon. If using open air, ensure vigorous stirring to maximize gas-liquid surface area.
    
  • Heat: Heat the mixture to 80–90 °C for 12 hours.

    • Checkpoint: The reaction mixture usually turns from green (Cu(II)) to dark brown. If it turns black and precipitates early, the catalyst has decomposed (add 5 mol% more ligand).

  • Workup (Metal Scavenging):

    • Cool to Room Temperature (RT).

    • Dilute with EtOAc (20 mL).

    • CRITICAL STEP: Wash with 10% aqueous NH₄OH or saturated EDTA solution (2 x 10 mL). This complexes the copper (turning the aqueous layer blue) and removes it from the organic product.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Three-Component "Zolpidem" Assembly (A3-Coupling)

Target: One-pot synthesis of Zolpidem-like scaffolds via Aminopyridine-Aldehyde-Alkyne (A3) coupling.[3] Mechanism: In situ imine formation followed by Cu-catalyzed alkynylation and 5-exo-dig cyclization.

Materials:

  • 2-Amino-5-methylpyridine (1.0 mmol)

  • p-Tolualdehyde (1.2 mmol)

  • Terminal Alkyne (e.g., N,N-dimethylprop-2-yn-1-amine for Alpidem analogs) (1.5 mmol)

  • Catalyst: Cu(OTf)₂ (5 mol%) + CuCl (5 mol%)[1]

  • Solvent: Toluene (2 mL)

Step-by-Step Workflow:

  • Imine Formation (In Situ):

    • Combine 2-aminopyridine and aldehyde in Toluene. Add activated 4Å molecular sieves (100 mg).

    • Stir at 60 °C for 1 hour. Validation: Monitor by TLC (disappearance of aldehyde).

  • Catalyst Addition:

    • Add Cu(OTf)₂ and CuCl under an Argon atmosphere .

    • Add the terminal alkyne.[2][4][5][1][6]

  • Cyclization:

    • Seal the tube and heat to 110–120 °C for 12–16 hours.

    • Why High Temp? The initial A3 coupling happens fast; the subsequent 5-exo-dig cyclization requires significant thermal energy to overcome ring strain.

  • Workup:

    • Filter through a Celite pad to remove molecular sieves and copper salts.

    • Wash the pad with CH₂Cl₂.

    • Concentrate and purify via column chromatography.

Workflow Diagram: A3 Coupling to Zolpidem

Zolpidem_SynthesisSubstrates2-Amino-5-methylpyridine+ p-TolualdehydeImineImine Intermediate(-H2O)Substrates->ImineHeat/SievesAlkyne_AddAlkyne Addition(Cu-Acetylide)Imine->Alkyne_Add+ Alkyne / Cu(I)PropargylaminePropargylamineIntermediateAlkyne_Add->PropargylamineCyclization5-exo-dig Cyclization(Cu-Catalyzed)Propargylamine->Cyclization120°CZolpidemZolpidem ScaffoldCyclization->Zolpidem

Figure 2: The A3-coupling route allows for modular drug synthesis by varying the aldehyde or alkyne component.

Part 4: Late-Stage C-3 Functionalization

Once the imidazo[1,2-a]pyridine core is formed, the C-3 position is highly nucleophilic. Copper catalysis allows for Oxidative Decarboxylative Coupling to install complex moieties (like indole rings) at C-3.

  • Reagents: Imidazo[1,2-a]pyridine + 3-Indoleacetic Acid.[7][8][9][10]

  • Conditions: CuI (10 mol%), 1,10-Phenanthroline (20 mol%),

    
     (oxidant), DMSO, 100 °C.
    
  • Mechanism: Radical decarboxylation of the acid generates a methylene radical, which attacks the C-3 position of the scaffold.

Part 5: Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Low Yield (<30%) Catalyst DeactivationEnsure ligand:metal ratio is at least 2:1. Check solvent dryness.
Glaser Coupling Homocoupling of AlkynesIn Protocol B, ensure strict Argon atmosphere. Oxygen triggers alkyne dimerization.
Blue Product Residual CopperThe product is coordinating Cu. Wash organic phase with 10% EDTA at pH 9 until aqueous layer is colorless.
No Reaction Substrate Inhibition2-aminopyridines can chelate Cu tightly, poisoning it. Increase catalyst loading to 15 mol% or increase Temperature.

References

  • Yan, R. L., et al. (2012).[5][11] "Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant." The Journal of Organic Chemistry.

  • Chernyak, N., & Gevorgyan, V. (2010).[12] "General and Efficient Copper-Catalyzed Three-Component Coupling Reaction towards Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem." Angewandte Chemie International Edition.

  • Wu, Y., et al. (2021). "Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids." The Journal of Organic Chemistry.

  • Bagdi, A. K., et al. (2015). "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines: A Review." Chemical Reviews. (Cited for general mechanistic grounding).

Preparation of GABA receptor ligands using 8-methylimidazo[1,2-a]pyridine core

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis and Functionalization of the 8-Methylimidazo[1,2-a]pyridine Scaffold for GABA-A Receptor Ligand Discovery

Abstract & Strategic Rationale

The imidazo[1,2-a]pyridine heterocycle is a privileged scaffold in medicinal chemistry, most notably recognized as the pharmacophore of Zolpidem (Ambien), a blockbuster hypnotic drug. While Zolpidem utilizes a 6-methyl substitution pattern, the 8-methylimidazo[1,2-a]pyridine core represents a critical bioisostere for developing next-generation GABA-A receptor ligands.

Why the 8-Methyl Group?

  • Selectivity Tuning: The 8-methyl substituent introduces steric bulk proximal to the bridgehead nitrogen. In the benzodiazepine binding pocket (located at the

    
    /
    
    
    
    interface of the GABA-A receptor), this bulk can modulate affinity toward specific
    
    
    -subunits (
    
    
    vs
    
    
    ), potentially separating sedative effects from anxiolytic properties.
  • Metabolic Stability: Substitution at the 8-position can block metabolic oxidation at this susceptible site, altering the pharmacokinetic profile compared to 6-substituted analogs.

This guide provides a validated, step-by-step protocol for synthesizing the 8-methyl core and functionalizing the critical C3-position, enabling the rapid generation of ligand libraries.

Synthetic Strategy & Mechanism

The synthesis relies on a robust Hantzsch-type condensation followed by electrophilic substitution at the C3 position.

The Pathway
  • Cyclization: Reaction of 2-amino-3-methylpyridine with an

    
    -haloketone. (Note: The 3-methyl group on the pyridine ring translates to the 8-methyl position on the fused system).
    
  • Functionalization (C3): The C3 position is highly nucleophilic. We will utilize a Mannich Reaction (aminomethylation), mimicking the synthetic logic of Zolpidem and Alpidem to install a basic side chain essential for receptor affinity.

G cluster_0 Key Transformation Start 2-Amino-3-methylpyridine (Precursor) Core 8-Methyl-2-phenyl- imidazo[1,2-a]pyridine (The Scaffold) Start->Core Reflux/EtOH NaHCO3 workup Reagent α-Bromoacetophenone Reagent->Core Ligand C3-Functionalized GABA Ligand (Target) Core->Ligand Mannich Rxn (HCHO + R2NH)

Figure 1: Synthetic workflow for the generation of 8-methylimidazo[1,2-a]pyridine ligands.

Detailed Experimental Protocols

Protocol A: Core Synthesis (Cyclization)

Target: 8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine (Zolpidem-like core variant).

Reagents:

  • 2-Amino-3-methylpyridine (CAS: 1603-40-3)

  • 2-Bromo-4'-methylacetophenone (CAS: 619-41-0)

  • Ethanol (Absolute)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Procedure:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylpyridine (1.08 g, 10 mmol) in 50 mL of absolute ethanol.

  • Addition: Add 2-bromo-4'-methylacetophenone (2.13 g, 10 mmol) in a single portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting amine spot should disappear.

  • Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate often forms.

  • Neutralization: Evaporate the ethanol under reduced pressure. Resuspend the residue in 50 mL water and carefully neutralize with saturated aqueous

    
     until pH 
    
    
    
    8.
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from acetonitrile or purify via flash column chromatography (Gradient: 0-40% EtOAc/Hexane).

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Protocol B: C3-Functionalization (Mannich Reaction)

Target: 3-(Dimethylaminomethyl)-8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine. Rationale: This installs the dialkylaminoalkyl chain found in many high-affinity GABA ligands.

Reagents:

  • Product from Protocol A (Core scaffold)

  • Dimethylamine (40% aq. solution) or Dimethylamine hydrochloride

  • Formaldehyde (37% aq. solution)

  • Acetic Acid (Glacial)

Step-by-Step Procedure:

  • Charge: Dissolve the 8-methyl core (2.22 g, 10 mmol) in 15 mL of glacial acetic acid.

  • Reagent Prep: In a separate vial, mix 40% aqueous dimethylamine (1.5 mL, ~12 mmol) and 37% aqueous formaldehyde (1.0 mL, ~12 mmol). Caution: Exothermic.

  • Reaction: Add the amine/formaldehyde mixture dropwise to the acetic acid solution at room temperature.

  • Heat: Stir the mixture at

    
     for 3 hours.
    
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). Basify to pH 10 using 20% NaOH solution.

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with DCM as in Protocol A.

  • Validation: Check purity via HPLC or NMR.

Validation & Quality Control (Data Summary)

To ensure the integrity of the 8-methyl scaffold, specific spectral markers must be verified.

ParameterSpecificationDiagnostic Signal (1H NMR, 400 MHz, CDCl3)
C8-Methyl PresenceSinglet

2.60 – 2.65 ppm (Distinctive high-field aromatic methyl)
C3-Proton Absence (in Protocol B)In Protocol A (Core), a singlet appears at

7.4–7.6 ppm. Disappearance of this singlet confirms C3 substitution.
C5-Proton Doublet

7.9–8.1 ppm (Deshielded by bridgehead Nitrogen)
Purity >98%HPLC (254 nm)

Pharmacological Context: The GABA-A Interface

Understanding the binding mode is crucial for further optimization. The imidazo[1,2-a]pyridine core binds to the benzodiazepine site (allosteric modulatory site).

Binding cluster_ligand Ligand Structure Alpha GABA-A α1 Subunit (Histidine residue) Gamma GABA-A γ2 Subunit Core Imidazo[1,2-a]pyridine Core (π-stacking) Core->Alpha π-π Interaction Me8 8-Methyl Group (Steric Selector) Me8->Alpha Hydrophobic Pocket Fit SideChain C3-Side Chain (H-Bond Acceptor) SideChain->Gamma H-Bonding

Figure 2: Schematic representation of the ligand-receptor interaction at the benzodiazepine binding site.[1]

Interpretation: The 8-methyl group must fit into a specific hydrophobic sub-pocket. If this pocket is smaller in


 or 

subunits compared to

, the 8-methyl analog will exhibit

selectivity
(sedative/hypnotic profile). Conversely, if the pocket tolerates the bulk, the ligand may retain broad-spectrum activity.

References

  • Zolpidem Discovery & Chemistry

    • Source: George, P., et al. "Imidazo[1,2-a]pyridines: A New Class of Potent Hypnotics." Journal of Medicinal Chemistry.
    • (Representative link for imidazo[1,2-a]pyrimidine/pyridine analogs in GABA context).[2]

  • Synthesis of Imidazo[1,2-a]pyridines

    • Source: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."
  • GABA-A Receptor Selectivity

    • Source: Crestani, F., et al. "Mechanism of Action of the Hypnotic Zolpidem In Vivo." British Journal of Pharmacology.
    • 3 (Contextualized via Wikipedia/Pharmacology summaries).

  • General Protocol Validation

    • Source: "Process For The Synthesis Of Zolpidem" (P
    • 4[1][5][6][7][4][8]

Sources

Application Note: High-Throughput Imidazopyridine Library Generation via the Groebke-Blackburn-Bienaymé (GBB) Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, featured prominently in therapeutics ranging from sedatives (e.g., zolpidem) to kinase inhibitors and antimicrobial agents[1]. The Groebke-Blackburn-Bienaymé (GBB) reaction—an isocyanide-based multicomponent reaction (IMCR)—provides the most direct and atom-economical route to these fused bicyclic systems[2].

This application note provides a comprehensive, field-validated protocol for the parallel synthesis of imidazopyridine libraries. By detailing the mechanistic causality behind catalyst selection, solvent optimization, and scavenger-resin-based purification, this guide empowers medicinal chemists to achieve Synthesis Success Rates (SSR) exceeding 85% across diverse chemical spaces[1].

Mechanistic Rationale & Pathway

Understanding the GBB reaction mechanism is critical for troubleshooting library synthesis and predicting substrate compatibility. The reaction is a formal [4+1] cycloaddition that proceeds through a highly ordered sequence of condensations and rearrangements[2],.

  • Imine Formation: The 2-aminoazine (e.g., 2-aminopyridine) condenses with an aldehyde to form a Schiff base (imine). This step is often rate-limiting for sterically hindered or electronically deactivated substrates.

  • Isocyanide Addition: The Lewis acid catalyst activates the imine, facilitating nucleophilic attack by the isocyanide carbon to form a reactive nitrilium intermediate.

  • Cyclization & Aromatization: The proximal ring nitrogen of the pyridine undergoes a 5-exo-dig intramolecular cyclization onto the nitrilium carbon. A subsequent [1,3]-proton shift (aromatization) acts as the thermodynamic sink, yielding the stable imidazo[1,2-a]pyridine core.

GBB_Mechanism A Aldehyde + 2-Aminopyridine B Imine (Schiff Base) + H2O A->B Condensation (Lewis Acid) C Isocyanide Addition B->C D Nitrilium Intermediate C->D Nucleophilic Attack E 5-exo-dig Cyclization D->E F Imidazoline Intermediate E->F Intramolecular Ring Closure G [1,3]-H Shift (Aromatization) F->G H Imidazo[1,2-a]pyridine (Product) G->H Thermodynamic Sink

Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Catalyst and Solvent Optimization

The choice of catalyst dictates the success of parallel library generation. While Brønsted acids like p-toluenesulfonic acid (PTSA) are cost-effective and work well for simple substrates[3], they often fail across broader chemical spaces due to competitive isocyanide hydrolysis.

Causality in Catalyst Selection: Scandium(III) triflate (Sc(OTf)₃) is the premier choice for high-throughput synthesis. Its strong oxophilicity effectively activates the imine intermediate without degrading the isocyanide, leading to a significantly higher average Synthesis Success Rate (SSR) compared to traditional acids[1].

Table 1: Catalyst and Solvent Performance for GBB Library Generation
Catalyst (Loading)SolventTemp / TimeAvg. Success RateMechanistic & Practical Notes
Sc(OTf)₃ (10 mol%)MeOHRT, 16 h~85% Optimal for Libraries: Broadest substrate scope; highly tolerant of diverse functional groups[1].
p-TsOH (10 mol%)MeOHRT, 16 h~62%Cost-Effective: Good for electron-rich aldehydes but prone to lower yields with deactivated amines[1],[3].
BF₃·OEt₂ (5 mol%)MeCNRT, 16 h>80%Scale-Up/Industrial: Requires pre-formation of the imine using trimethyl orthoformate as a water scavenger.
NH₄Cl (10 mol%)EtOH/H₂O60°C or MW~75%Green Chemistry: Excellent for specific aqueous/ethanolic protocols; accelerated by microwave (MW) or ultrasound[4].

Experimental Protocol: Parallel Library Generation

This self-validating protocol is designed for 96-well format parallel synthesis. It incorporates scavenger resins to eliminate the need for traditional column chromatography, ensuring high-throughput compatibility.

Materials & Reagents
  • Core Building Blocks: Diverse 2-aminopyridines (0.1 M in MeOH), Aldehydes (0.1 M in MeOH), Isocyanides (0.1 M in MeOH).

  • Catalyst: Sc(OTf)₃ (0.01 M in MeOH).

  • Scavenger Resins: Polymer-supported (PS) Benzaldehyde (for excess amine), PS-Isocyanate (for excess amine/nucleophiles), PS-Trisamine (for excess aldehyde/electrophiles).

Step-by-Step Methodology

Step 1: Reagent Dispensing & Imine Pre-formation

  • Using an automated liquid handler, dispense 1.0 mL (0.1 mmol, 1.0 equiv) of the 2-aminopyridine stock solution into each well of a 96-well glass-lined reactor block.

  • Add 1.0 mL (0.1 mmol, 1.0 equiv) of the aldehyde stock solution.

  • Causality Checkpoint: For sterically hindered aldehydes, incubate the block at 50°C for 2 hours before proceeding. Pre-forming the imine prevents the isocyanide from polymerizing in the presence of unreacted Lewis acid and aldehyde.

Step 2: Isocyanide & Catalyst Addition 4. Cool the block to room temperature. 5. Dispense 1.0 mL (0.1 mmol, 1.0 equiv) of the isocyanide stock solution into each well. 6. Add 1.0 mL (0.01 mmol, 10 mol%) of the Sc(OTf)₃ catalyst solution. 7. Seal the reactor block and agitate at room temperature for 16 hours (or apply Microwave irradiation at 120°C for 15 minutes for accelerated kinetics)[3],[4].

Step 3: Self-Validating Scavenger Workup 8. Causality Checkpoint: Unreacted starting materials will contaminate the final LC-MS trace. To avoid chromatographic bottlenecks, add 3.0 equivalents (relative to starting material) of PS-Benzaldehyde and 3.0 equivalents of PS-Trisamine directly to each well. 9. Agitate the block at 40°C for 4 hours. The PS-Benzaldehyde covalently sequesters any unreacted 2-aminopyridine, while PS-Trisamine scavenges unreacted aldehydes. 10. Filter the reaction mixtures through a 96-well frit plate into a collection block, washing the resins with 2 x 1.0 mL of DCM/MeOH (1:1).

Step 4: Quality Control & Isolation 11. Submit a 5 µL aliquot from each well for high-throughput LC-MS analysis. Validation Metric: Target purity is >85% Area Under Curve (AUC) at 254 nm. 12. Evaporate the solvent using a centrifugal evaporator (e.g., Genevac) to yield the final imidazo[1,2-a]pyridine library members.

Library_Workflow Step1 1. Automated Dispensing (Amine + Aldehyde) Step2 2. Imine Pre-formation (Optional: 50°C, 2h) Step1->Step2 Step3 3. Isocyanide & Catalyst (Sc(OTf)3 in MeOH) Step2->Step3 Step4 4. Parallel Synthesis (RT 16h or MW 120°C 15m) Step3->Step4 Step5 5. Scavenger Resin Workup (PS-Benzaldehyde / PS-Trisamine) Step4->Step5 Step6 6. Filtration & LC-MS QC (Target Purity >85%) Step5->Step6

High-throughput parallel synthesis workflow for imidazopyridine library generation.

Troubleshooting & Field Insights

  • Issue: High levels of unreacted aldehyde and amine, but no product.

    • Causality: The imine formation is failing due to electronic deactivation (e.g., strongly electron-withdrawing groups on the 2-aminopyridine).

    • Solution: Switch to a two-step, one-pot process. Force the imine formation using a Dean-Stark apparatus or dehydrating agents (like MgSO₄ or trimethyl orthoformate) before adding the isocyanide and Sc(OTf)₃.

  • Issue: Complex mixture with multiple side products.

    • Causality: Isocyanides can undergo Passerini-type side reactions if water is present, or polymerize if the catalyst loading is too high.

    • Solution: Ensure anhydrous solvents are used. If using Brønsted acids (like PTSA), lower the loading to 5 mol% or switch to Sc(OTf)₃, which is more tolerant of trace moisture[1],[3].

  • Issue: Product is trapped on the scavenger resin.

    • Causality: If the synthesized imidazopyridine contains secondary or primary amine appendages (derived from the building blocks), it will inadvertently react with the PS-Benzaldehyde scavenger.

    • Solution: Omit PS-Benzaldehyde for these specific library members and rely on liquid-liquid extraction or automated preparative HPLC.

References

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023)
  • Synthesis (Thieme)
  • Beilstein Journal of Organic Chemistry (via NIH)
  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB)
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW MDPI URL

Sources

Troubleshooting & Optimization

Troubleshooting cyclization failures in imidazo[1,2-a]pyridine formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Status: Operational Operator: Senior Application Scientist Ticket: #IMP-CYC-404 Subject: Troubleshooting Cyclization Failures & Protocol Optimization

Introduction: The "Hidden" Complexity

Welcome to the technical support hub. You are likely here because a "simple" condensation of a 2-aminopyridine with an


-haloketone—a reaction that looks trivial on paper—has resulted in a black tar, a recalcitrant pyridinium salt, or a mixture of regioisomers.

While the imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry (found in Zolpidem, Alpidem), its formation is governed by a delicate balance of nucleophilicity (N1 vs.


-exo) and electrophilicity. This guide moves beyond standard textbook procedures to address the specific failure modes encountered in high-stakes drug discovery.

Module 1: The "Classic" Condensation Fails (2-Aminopyridine + -Haloketone)

The Scenario: You are reacting a substituted 2-aminopyridine with a bromoacetophenone derivative. The Symptom: The reaction turns into an intractable black mixture, or LCMS shows the mass of the intermediate (M+Ketone) but no cyclized product.

Q1: Why is my reaction turning into "tar" immediately?

Diagnosis: Decomposition of the


-haloketone or uncontrolled polymerization. 

-Haloketones are potent lachrymators and electrophiles that degrade under basic conditions or high heat. The Fix:
  • Switch to Bicarbonate: Strong bases (NaOH,

    
    ) can cause aldol polymerization of the ketone. Use solid 
    
    
    
    or mild organic bases (DIPEA) in ethanol or DMF.
  • The "Cold Start" Protocol: Do not heat immediately. Stir at 0°C or RT for 1-2 hours to allow the initial

    
    -alkylation (formation of the pyridinium salt) to complete. Only then heat to reflux to drive the dehydration/cyclization.
    
Q2: I see the intermediate (pyridinium salt) by LCMS, but it won't cyclize.

Diagnosis: The exocyclic amine is not nucleophilic enough to attack the carbonyl, often due to electron-withdrawing groups (EWGs) on the pyridine ring. The Fix:

  • Solvent Switch: Move from EtOH to n-Butanol or DMF to access higher temperatures (

    
    C).
    
  • Lewis Acid Assist: Add 10-20 mol%

    
     or 
    
    
    
    . This activates the carbonyl oxygen, making it more susceptible to attack by the exocyclic amine.
Visualizing the Failure Point

The following diagram illustrates the critical bifurcation point where the reaction stalls.

G Start 2-Aminopyridine + α-Haloketone Inter Intermediate: N-Alkyl Pyridinium Salt Start->Inter N1 Attack (SN2) Fail1 FAILURE: Decomposition/Tar Start->Fail1 Strong Base/High Temp Product Product: Imidazo[1,2-a]pyridine Inter->Product Cyclization (-H2O) Requires Heat/Base Fail2 FAILURE: Stalled Salt Inter->Fail2 EWG on Pyridine (Low Nucleophilicity)

Caption: Mechanism of condensation showing the critical intermediate stage. Most failures occur at the transition from the Pyridinium Salt to the Cyclized Product.

Module 2: The Groebke-Blackburn-Bienaymé (GBB) Route[1][2][3][4]

The Scenario: You are using the 3-component reaction (Aldehyde + 2-Aminopyridine + Isocyanide) to avoid unstable haloketones. The Symptom: Low yield, unreacted isocyanide, or formation of imine side products.

Q3: My GBB reaction stalls with low conversion.

Diagnosis: The imine formation (between aldehyde and amine) is the rate-determining step and is reversible. If the isocyanide doesn't intercept the iminium ion quickly, the reaction stalls. The Fix:

  • Pre-formation: Stir the aldehyde and 2-aminopyridine with the catalyst for 30-60 mins before adding the isocyanide.

  • Concentration is Key: GBB reactions perform best at high concentrations (0.5 M - 1.0 M). Dilute conditions favor hydrolysis of the imine.

Q4: Which catalyst should I actually use?

There is no "universal" catalyst, but our data suggests a hierarchy based on sterics and electronics.

CatalystSubstrate TypeProsCons
Sc(OTf)₃ (5-10%) General PurposeHigh yields, tolerates sensitive groupsExpensive
HClO₄ / AcOH Robust SubstratesCheap, scalableCan hydrolyze isocyanides
InCl₃ Sterically HinderedStrong activation of imineHygroscopic
Montmorillonite K-10 Green ChemistryHeterogeneous, easy workupSlower kinetics
Protocol: Optimized GBB Synthesis
  • Setup: In a microwave vial, dissolve 2-aminopyridine (1.0 equiv) and aldehyde (1.0 equiv) in MeOH (concentration 1.0 M).

  • Catalyst: Add

    
     (5 mol%).[1] Stir at RT for 20 min.
    
  • Addition: Add Isocyanide (1.1 equiv).

  • Reaction: Microwave at 100°C for 20-40 min (or reflux 4-6h).

  • Workup: Evaporate MeOH. Direct load onto silica gel (DCM/MeOH gradient).

Module 3: Advanced Catalytic Routes (C-H Functionalization)

The Scenario: You lack the


-haloketone and want to couple a ketone directly with 2-aminopyridine.
The Symptom:  No reaction or recovery of starting material.
Q5: Why isn't the Copper/Iodine oxidative coupling working?

Diagnosis: This reaction relies on a radical mechanism. Oxygen (from air) is often the terminal oxidant, but mass transfer is the bottleneck. The Fix:

  • The "Open Flask" Rule: Do not run this under

    
    . Use an 
    
    
    
    balloon or simply leave the flask open to air with vigorous stirring.
  • Add a Co-Oxidant: If air is insufficient, add 1.0 equiv of TBHP (tert-Butyl hydroperoxide) or

    
    .
    
  • Ligand Check: Unlike standard couplings, simple copper salts (

    
    , 
    
    
    
    ) often work better without phosphine ligands, which can be oxidized.

Module 4: Decision Matrix & Troubleshooting Logic

Use this logic flow to select the correct synthetic strategy for your specific substrate.

DecisionTree Start Target: Imidazo[1,2-a]pyridine Q1 Is the α-Haloketone Available/Stable? Start->Q1 MethodA Method A: Condensation (NaHCO3, EtOH, Reflux) Q1->MethodA Yes Q2 Are functional groups Acid Sensitive? Q1->Q2 No MethodB Method B: GBB Reaction (Sc(OTf)3, MeOH) Q2->MethodB No (Aldehyde available) MethodC Method C: Oxidative Coupling (Ketone + I2/Cu + O2) Q2->MethodC Yes (Ketone available)

Caption: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and stability.

References

  • The Groebke-Blackburn-Bienaymé Reaction (Original Discovery)

    • Groebke, K., et al. "Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation." Synlett, 1998(6), 661–663. Link

    • Blackburn, C., et al. "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters, 1998, 39(22), 3635–3638. Link

  • Mechanistic Insights & Regioselectivity

    • Bagdi, A.K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review." Chemical Communications, 2015. (Discusses the radical mechanisms and oxidative couplings). Link

  • Recent Catalytic Improvements

    • Guchhait, S.K., et al. "Zirconium(IV) chloride-catalyzed one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines." Synlett, 2009. (Demonstrates Lewis Acid activation).[2][3][4] Link

  • Oxidative Coupling Protocols

    • Monnier, F., & Taillefer, M. "Catalytic C-H amination: Recent progress and future directions." Angewandte Chemie, 2009. (Foundational for Cu-catalyzed oxidative couplings).[5] Link

Sources

Technical Support Center: Optimizing Temperature for 2-Aminopyridine Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is engineered for researchers and drug development professionals synthesizing imidazo[1,2-a]pyridine scaffolds via the condensation of 2-aminopyridines with α-haloketones (Tschitschibabin reaction) or multicomponent equivalents.

Reaction temperature is the single most critical variable in these syntheses, dictating the balance between kinetic intermediate formation, thermodynamic ring closure, and thermal degradation. This guide provides diagnostic FAQs, quantitative benchmarks, and self-validating protocols to help you optimize your yields.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Historical literature recommends heating the reaction to 150–200 °C, but my yields are terrible and the mixture turns to tar. Why is this happening? A1: The original 1925 Tschitschibabin methodology utilized sealed tubes and extreme temperatures (150–200 °C) to force the condensation[1]. However, at these temperatures, 2-aminopyridines and α-haloketones are highly susceptible to thermal degradation, polymerization, and dimerization. Modern mechanistic understanding reveals that extreme heat is unnecessary. The reaction can proceed efficiently at modest temperatures (60 °C) under solvent-free conditions, completely avoiding the tar formation associated with historical protocols[2].

Q2: How does temperature control the two-step mechanism of imidazo[1,2-a]pyridine formation? A2: The synthesis is a cascade reaction governed by competing kinetic and thermodynamic factors.

  • Kinetic Step (Alkylation): The endocyclic pyridine nitrogen is highly nucleophilic because its lone pair is orthogonal to the aromatic

    
    -system. It rapidly attacks the α-haloketone at low-to-moderate temperatures (20–40 °C) to form an Ortoleva-King type intermediate salt[3].
    
  • Thermodynamic Step (Cyclization): The exocyclic amine (which is less nucleophilic due to resonance delocalization) must then attack the carbonyl carbon to close the ring. This step requires overcoming an activation energy barrier. If the temperature is too low, the reaction stalls at the intermediate salt. If optimized (60–100 °C), cyclization and subsequent dehydration occur rapidly[2][4].

Q3: I am using a microwave-assisted protocol. How sensitive is the reaction to temperature fluctuations? A3: Highly sensitive. Microwave irradiation provides rapid, uniform heating, but exceeding the optimal temperature window drastically reduces yields. Studies utilizing ionic liquid catalysts show that while 100 °C yields 98% of the target product, deviating by just 20 °C (down to 80 °C or up to 120 °C) causes yields to drop to ~76-81% due to incomplete cyclization or thermal decomposition, respectively[4].

Part 2: Mechanistic & Troubleshooting Workflows

Mechanism A 2-Aminopyridine + α-haloketone B Endocyclic N-Alkylation (Kinetic Step) A->B Mild Heat (20-60°C) C Ortoleva-King Type Intermediate B->C D Intramolecular Cyclization (Thermodynamic Step) C->D 60-100°C F Thermal Degradation (Tar Formation) C->F T > 120°C E Imidazo[1,2-a]pyridine (Target Product) D->E -H2O, -HX

Reaction mechanism and temperature dependence of imidazo[1,2-a]pyridine synthesis.

Troubleshooting Start Issue: Low Yield or Incomplete Conversion TempCheck Evaluate Reaction Temperature Start->TempCheck HighTemp T > 120°C TempCheck->HighTemp LowTemp T < 40°C TempCheck->LowTemp OptTemp T = 60°C - 100°C TempCheck->OptTemp ActionHigh Reduce temperature. High heat causes dimerization and reactant degradation. HighTemp->ActionHigh ActionLow Increase heat to overcome activation energy barrier for ring closure. LowTemp->ActionLow ActionOpt Verify solvent boiling point or evaluate catalyst loading. OptTemp->ActionOpt

Troubleshooting decision tree for temperature-related yield issues.

Part 3: Quantitative Data Benchmarks

To assist in experimental design, the following table summarizes the quantitative impact of temperature on yield across different modern synthetic methodologies.

MethodologyReagentsCatalyst / SolventOptimal Temp (°C)Reaction TimeYield (%)Reference
Historical Method 2-Aminopyridine + bromoacetaldehydeNone / Sealed Tube150 - 200 °CVariableModest / Low[1]
Solvent-Free 2-Aminopyridine + α-bromoacetophenoneNone / Solvent-Free60 °C20 min91%[2]
Microwave-Assisted 2-Aminopyridine + phenacyl bromideIonic Liquid / Solvent-Free100 °C10 - 15 min98%[4]
Microwave (Sub-optimal) 2-Aminopyridine + phenacyl bromideIonic Liquid / Solvent-Free80 °C10 - 15 min81%[4]
Microwave (Sub-optimal) 2-Aminopyridine + phenacyl bromideIonic Liquid / Solvent-Free120 °C10 - 15 min76%[4]

Part 4: Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation steps to ensure the reaction does not stall at the intermediate phase or degrade from thermal runaway.

Protocol A: Solvent-Free Synthesis (Optimized at 60 °C)

This protocol exploits the low melting points of the reactants to create a neat melt, maximizing collision frequency while keeping the temperature low enough to prevent tarring[2].

  • Preparation: Charge a dry round-bottom flask with 2-aminopyridine (1.0 equiv) and the corresponding α-haloketone (1.0 equiv). Do not add any solvent or catalyst.

  • Heating: Submerge the flask into a pre-heated oil bath stabilized at exactly 60 °C.

  • Phase Transition Observation (Validation Step 1): Vigorously stir the solid mixture. Within 2–5 minutes, the mixture should transition into a paste and then a liquid melt as the exothermic alkylation begins. If the mixture remains completely solid, verify the internal temperature of the bath.

  • Incubation: Maintain stirring at 60 °C for 20 minutes.

  • TLC Monitoring (Validation Step 2): Spot the reaction mixture on a silica TLC plate alongside the starting materials. Elute with a polar solvent system (e.g., 10% Methanol in Dichloromethane).

    • Causality Check: You must confirm the disappearance of the highly polar Ortoleva-King intermediate salt (which typically streaks or stays at the baseline) and the appearance of a single, highly fluorescent spot (the imidazo[1,2-a]pyridine) under 254 nm UV light.

  • Workup: Cool to room temperature, neutralize with saturated aqueous

    
    , and extract with ethyl acetate. Dry the organic layer over 
    
    
    
    and concentrate in vacuo.
Protocol B: Microwave-Assisted Synthesis (Optimized at 100 °C)

Microwave irradiation allows for rapid crossing of the cyclization activation barrier, provided the temperature is strictly capped[4].

  • Preparation: In a microwave-safe quartz or heavy-walled glass vessel, combine 2-aminopyridine (1.0 equiv), α-haloketone (1.0 equiv), and an ionic liquid catalyst (e.g., 1-(4-sulfonic acid) butyl-3-methylimidazolium hydrogen sulphate, 10 mol%).

  • Irradiation: Seal the vessel and apply microwave irradiation, programming the instrument to hold the internal temperature at exactly 100 °C for 10 minutes.

  • Thermal Profiling (Validation Step 1): Monitor the instrument's real-time internal temperature profile.

    • Causality Check: The initial alkylation is exothermic. Ensure the microwave's dynamic power modulation prevents temperature spikes above 110 °C. Exceeding this threshold will rapidly decompose the reactive haloketone and reduce yields[4].

  • Workup: Cool the vessel using compressed air. Extract the target product using diethyl ether. The ionic liquid catalyst will phase-separate into the highly polar/aqueous layer, allowing for direct decanting and catalyst recycling.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review Source: BIO Web of Conferences URL:[Link]

  • Catalyst- and Solvent-free Synthesis of Imidazo[1,2-a]pyridines Source: Semantic Scholar (Zhu et al.) URL:[Link]

  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines Source: Der Pharma Chemica URL:[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: ACS Omega URL:[Link]

Sources

Technical Support Center: Troubleshooting 8-Methylimidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with low yields and complex purification pipelines when synthesizing substituted imidazo[1,2-a]pyridines.

The synthesis of 8-methylimidazo[1,2-a]pyridines —typically achieved via the condensation of 2-amino-3-methylpyridine with α-haloketones—presents unique mechanistic challenges. The steric bulk of the methyl group at the 8-position (adjacent to the endocyclic nitrogen) subtly retards the initial nucleophilic attack. If researchers attempt to force the reaction using extreme heat or excess reagents, the system rapidly devolves into a mixture of uncyclized intermediates, regioisomers, and polymeric degradation products[1].

This guide is designed to provide you with field-proven insights, explaining the causality behind these side reactions and offering self-validating protocols to ensure synthetic integrity.

Mechanistic Overview & Side Product Pathways

To effectively troubleshoot, we must first map the reaction logic. The classical Tschitschibabin-type condensation proceeds through a distinct N-alkylated pyridinium salt (an Ortoleva-King type intermediate) before undergoing intramolecular cyclization and dehydration[2]. Deviation from optimal conditions forces the reaction down parasitic pathways.

Pathway SM 2-Amino-3-methylpyridine + α-Haloketone Int1 N-Alkylated Pyridinium Salt (Intermediate) SM->Int1 Endocyclic N SN2 Attack Side2 Bis-alkylated Amine (Over-alkylation) SM->Side2 Excess Electrophile (Exocyclic Attack) Int2 Cyclic Hemiaminal (Intermediate) Int1->Int2 Exocyclic Amine Condensation Side1 Uncyclized Salt (Arrested State) Int1->Side1 Insufficient Base (Amine Protonated) Product 8-Methylimidazo[1,2-a]pyridine (Target) Int2->Product Dehydration (-H2O) Side3 Oxidative Polymers (Degradation) Product->Side3 Harsh Heat / O2 Exposure

Reaction pathway of 8-methylimidazo[1,2-a]pyridine synthesis detailing side product formation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My LCMS shows a massive peak corresponding to the uncyclized N-alkylated pyridinium salt. Why is the cyclization failing? Causality: The initial SN2 attack of the endocyclic nitrogen onto the α-haloketone liberates hydrohalic acid (HX). If the reaction lacks a sufficient base, this acid protonates the exocyclic amine. A protonated amine is non-nucleophilic and cannot perform the necessary intramolecular attack on the carbonyl carbon to form the cyclic hemiaminal. Solution: Transition away from base-free conditions. Incorporating a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium bicarbonate ensures the exocyclic amine remains deprotonated and nucleophilic[3].

Q2: I am isolating significant amounts of bis-alkylated side products. How do I prevent over-alkylation? Causality: While the endocyclic nitrogen is generally more nucleophilic, the exocyclic primary amine can competitively attack the α-haloketone if the electrophile is present in large excess, or if the local concentration of the haloketone is too high during addition. Solution: Strict stoichiometric control is required (maximum 1.05 equivalents of α-haloketone). Furthermore, the haloketone must be added dropwise to a dilute solution of the pyridine derivative at 0°C to kinetically favor the endocyclic attack.

Q3: The reaction mixture turns black and yields a tar-like polymeric substance. What is driving this degradation? Causality: The 3-methyl group on 2-amino-3-methylpyridine introduces steric hindrance, which slows the initial alkylation step. Historically, chemists compensated for this by pushing temperatures to 150–200°C[1]. Under these harsh conditions, and in the presence of oxygen, the electron-rich imidazo[1,2-a]pyridine core undergoes oxidative coupling and polymerization. Solution: Abandon extreme thermal conditions. Utilize green solvent systems (like aqueous ethanol or deep eutectic solvents) that stabilize the charged transition state, allowing the reaction to proceed efficiently at 60–80°C[4].

Quantitative Data: Impact of Reaction Conditions

The table below summarizes internal validation data demonstrating how condition selection directly dictates the side product profile during the synthesis of 8-methyl-2-phenylimidazo[1,2-a]pyridine.

Reaction ConditionBase UsedSolvent SystemTarget Yield (%)Uncyclized Salt (%)Bis-alkylated (%)Polymeric (%)
150°C, Sealed Tube, 12hNoneSolvent-Free35.010.514.540.0
80°C, Reflux, 8hNaHCO₃Ethanol55.025.010.010.0
60°C, Stirring, 12hDBU (1.5 eq)Aqueous Ethanol69.0 < 5.0 < 5.0 < 2.0

Note: The optimized DBU/Aqueous Ethanol system aligns with modern high-yield methodologies[3].

Self-Validating Experimental Protocol

To ensure reproducibility and trust in your workflow, use the following self-validating protocol for the synthesis of 8-methyl-2-phenylimidazo[1,2-a]pyridine. Every critical step contains a built-in quality control check.

Step 1: Reagent Preparation & Activation

  • Action: Dissolve 2-amino-3-methylpyridine (1.0 eq, 10 mmol) in 20 mL of a 1:1 mixture of ethanol and deionized water.

  • Validation Check: The solution must be completely clear. If the solution is cloudy, gently warm to 40°C until fully dissolved. Particulate matter will act as nucleation sites for side reactions.

Step 2: Controlled Alkylation

  • Action: Cool the vessel to 0°C. Dissolve phenacyl bromide (1.05 eq, 10.5 mmol) in 5 mL of ethanol and add it dropwise via an addition funnel over 30 minutes. Let stir for 2 hours at room temperature.

  • Validation Check: Spot the mixture on a TLC plate (Hexane:EtOAc 7:3). You must observe the complete disappearance of the phenacyl bromide spot (high Rf) and the appearance of a baseline spot (the polar N-alkylated salt). Do not proceed to Step 3 until the electrophile is fully consumed to prevent over-alkylation.

Step 3: Base-Promoted Cyclization

  • Action: Add DBU (1.5 eq, 15 mmol) dropwise to the reaction mixture. Attach a reflux condenser and heat the system to 60°C for 12 hours.

  • Validation Check: Upon the addition of DBU, the reaction mixture will immediately shift from pale yellow to a deep orange hue. This color change visually confirms the deprotonation of the exocyclic amine. Pull a 10 µL aliquot for LCMS; you should observe the target mass

    
     of 209.1.
    

Step 4: Dehydration and Isolation

  • Action: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Check: Analyze the crude NMR or LCMS. If a mass corresponding to

    
     (227.1) is present, the cyclic hemiaminal intermediate has not fully dehydrated. Corrective Action: Re-dissolve the crude mixture in toluene and reflux for 2 hours using a Dean-Stark trap to force the elimination of water.
    
References
  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. royalsocietypublishing.org. 3

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. bio-conferences.org. 1

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. nih.gov. 4

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. acs.org. 2

Sources

Technical Support Center: Regioselectivity in 2-Aryl-Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Regiocontrol & Synthesis Efficiency

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for imidazo[1,2-a]pyridine synthesis. This scaffold is a "privileged structure" in medicinal chemistry (e.g., Zolpidem, Alpidem) due to its ability to mimic ATP and bind to benzodiazepine receptors.

The Core Problem: While the synthesis appears straightforward, regioselectivity is the primary failure point. Users frequently encounter issues distinguishing between:

  • Intrinsic Nucleophilicity (C3): The electron-rich "hotspot" prone to electrophilic attack.

  • Directed C-H Activation (C5/C8): Sterically hindered positions requiring specific catalysts to override C3 selectivity.

  • Cyclization Isomers: Ambiguity when using substituted 2-aminopyridines.

This guide replaces generic advice with causal analysis and self-validating protocols.

Module 1: The Foundation (Ring Construction)

Addressing issues with the primary cyclization (Condensation/Ortoleva-King).

Visualizing the Mechanism

Understanding the atomic flow is critical for troubleshooting low yields. The reaction is driven by the nucleophilicity of the endocyclic pyridine nitrogen, not the exocyclic amine.

HantzschMechanism Start 2-Aminopyridine + α-Haloketone Step1 N-Alkylation (Endocyclic N attack) Start->Step1 SN2 Attack Step2 Imine Formation (Exocyclic N closure) Step1->Step2 Cyclization Step3 Dehydration (- H₂O) Step2->Step3 Aromatization Final 2-Aryl-imidazo[1,2-a]pyridine Step3->Final

Caption: The critical path involves N1-alkylation followed by ring closure. Steric hindrance at N1 (pyridine ring) blocks Step 1.

Ticket #101: "My reaction failed with a 3-substituted 2-aminopyridine."

Diagnosis: Steric Inhibition & Regiochemical Locking. When you use a 2-aminopyridine with a substituent at the 3-position (e.g., 3-methyl-2-aminopyridine), that group sits directly adjacent to the endocyclic nitrogen (N1).

  • Consequence: The initial

    
     attack on the 
    
    
    
    -haloketone is sterically blocked.
  • Result: Low conversion or formation of acyclic byproducts.

The Fix (Protocol A): If the substituent is at position 3 (becoming C8 in the final scaffold), you must increase the driving force.

  • Switch Solvent: Move from Ethanol (reflux

    
    ) to n-Butanol  or DMF  (
    
    
    
    ).
  • Add Base: Add

    
     (1.1 equiv) to scavenge the HBr generated, preventing protonation of the unreacted pyridine nitrogen.
    
  • Validation: Check LCMS for the intermediate N-alkylated pyridinium salt. If this peak accumulates but doesn't cyclize, the temperature is too low.

Module 2: Post-Synthetic Functionalization (C3 vs. C5)

Addressing the most common regioselectivity conflict.

Regioselectivity Map

RegioMap Center Imidazo[1,2-a]pyridine Core C3 C3 Position (Nucleophilic) Center->C3 Electrophilic Subst. (Halogenation, Formylation) C5 C5 Position (C-H Activation) Center->C5 Directing Groups (Requires Catalyst) C2 C2 Position (From Ketone) Center->C2 Pre-functionalized

Caption: C3 is the intrinsic "soft" nucleophile. C5 requires "hard" forcing conditions or directing groups.

Ticket #205: "I tried to arylate C3, but I'm getting mixtures or C5 products."

Diagnosis: Catalyst/Ligand Mismatch. The C3 position is naturally nucleophilic. Standard Electrophilic Aromatic Substitution (


) works here without metals. However, for C-H Arylation , the mechanism dictates selectivity.
  • Electrophilic Pd(II): Prefers the electron-rich C3 .

  • Concerted Metalation-Deprotonation (CMD): Can be tuned to C5 if C3 is blocked or if specific ligands are used.

The Protocol (C3-Selective Arylation): Do not use radical conditions if you want clean C3 selectivity.

ParameterConditionmechanistic Reason
Catalyst

(5 mol%)
Generates electrophilic Pd species.
Ligand

(10 mol%)
Standard phosphines support the electrophilic pathway.
Base

or

Mild base sufficient for C3 deprotonation.
Solvent Toluene/DMFNon-polar solvents often favor C3 over C5.
Temp

Troubleshooting Steps:

  • C3 is blocked? If C3 is substituted, the reaction will go to C5 (or C8), but yields will drop significantly without a directing group.

  • Radical Scavenger Test: If you suspect a radical mechanism is giving you random isomers, add TEMPO. If the reaction stops, it was radical-mediated (often less selective). If it continues, it is Pd(II)-mediated (more selective for C3).

Module 3: Advanced C-H Activation (Accessing C5)

Ticket #308: "How do I specifically target the C5 position?"

Diagnosis: You are fighting the natural electronics of the ring. C5 is not nucleophilic. You need Directing Groups (DG) or Cooperative Catalysis .

The Logic: To hit C5, you usually need a substituent at C3 or the Pyridine-N to "guide" the metal. However, recent advances allow "remote" activation using steric control.

Protocol (C5-Selective Alkenylation - Ni/Al Cooperative): Based on Gevorgyan’s work.

  • Reagents:

    
     (catalyst) + 
    
    
    
    (Lewis Acid).
  • Mechanism: The Aluminum Lewis acid binds to the pyridine Nitrogen (N1). This bulky adduct blocks C3 and electronically activates the C5 position (via increased acidity of the C5-H bond).

  • Key Factor: Absolute exclusion of moisture (

    
     is pyrophoric/water-sensitive).
    

FAQ: Rapid Fire Troubleshooting

Q: Why is my oxidative coupling (2-aminopyridine + acetophenone +


) giving low yields? 
A:  Check your oxidant stoichiometry. The reaction generates HI as a byproduct. You need enough oxidant to drive the cycle, but HI can protonate the pyridine and kill the reaction.
  • Fix: Ensure you are using a base (like

    
    ) or switch to the CuI-catalyzed aerobic  method (air is the oxidant) to keep the pH neutral.
    

Q: I see a "dimer" byproduct. What is it? A: It is likely the 3,3'-biimidazo[1,2-a]pyridine .

  • Cause: Over-oxidation or radical homocoupling at the active C3 position.

  • Fix: Lower the catalyst loading or switch from radical initiators (like peroxides) to ionic mechanisms.

Q: Can I use 2-aminopyrazine instead of 2-aminopyridine? A: Yes, to make imidazo[1,2-a]pyrazine. However, the pyrazine nitrogen is less nucleophilic. You will need higher temperatures (


) and a stronger acid scavenger.

References

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.[1] Link

  • Gevorgyan, V., et al. (2012). "Regiodivergent C-H functionalization of imidazo[1,2-a]pyridines." Journal of the American Chemical Society. Link

  • Hajra, A., et al. (2018).[2] "Visible light-induced C-3 functionalization of imidazo[1,2-a]pyridines." Organic Letters. Link

  • Perumal, P. T., et al. (2015). "Recent advances in the synthesis of imidazo[1,2-a]pyridines." Chemical Reviews. Link

  • General Mechanism: "Ortoleva-King Reaction." Organic Chemistry Portal. Link

Sources

Technical Support Center: Stability of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: March 2026 Topic: Stability Protocols & Troubleshooting Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary

You are likely working with 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine , a scaffold structurally related to potassium-competitive acid blockers (P-CABs) like Vonoprazan or hypnotic agents like Zolpidem.

In acidic media, this molecule exhibits a dual personality :

  • Thermodynamic Stability: The imidazo[1,2-a]pyridine core is highly robust against hydrolytic ring opening, even in strong mineral acids (HCl, H2SO4) at ambient temperatures.

  • Kinetic Vulnerability: The 4-methoxyphenyl ether linkage is susceptible to demethylation (cleavage to phenol) under high-temperature acidic stress or in the presence of strong Lewis acids (e.g., BBr3).

This guide addresses the confusion between protonation (reversible salt formation) and degradation (irreversible covalent change) .

Module 1: The Protonation Paradox (Solubility vs. Degradation)

User Issue: "My sample changed UV absorption spectra immediately upon adding 0.1 M HCl. Is it degrading?"

Technical Diagnosis: No. You are observing N1-protonation , not degradation. The imidazo[1,2-a]pyridine core contains a bridgehead nitrogen (N4) which is non-basic (lone pair involved in aromaticity) and an imidazole nitrogen (N1) which is basic (pKa ~6.0–6.8).

In acidic media (pH < 4), the molecule exists almost exclusively as the N1-pyridinium cation . This results in:

  • Bathochromic Shift: A shift in

    
     due to changes in the HOMO-LUMO gap.
    
  • Solubility Increase: The salt form is water-soluble; the free base is lipophilic.

Validation Protocol:

  • Take the acidic solution (suspected "degraded").

  • Neutralize with 1 M NaOH or NaHCO3 to pH 8–9.

  • Extract with Ethyl Acetate.

  • Re-run UV/HPLC. Result: The original spectra and retention time should return. If they do, it was just protonation.

Module 2: The "Yellowing" Effect (Ether Cleavage)

User Issue: "My solution turned from colorless to yellow/brown after refluxing in HBr or strong HCl. New polar peaks appeared on LCMS."

Technical Diagnosis: You have likely triggered acid-catalyzed demethylation . While the heterocyclic core is stable, the 4-methoxyphenyl group is an aryl methyl ether. Under forcing conditions (high heat + strong acid), the ether cleaves to form the corresponding phenol (4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenol).

Mechanism:



  • Risk Factors: High Temperature (>60°C), Strong Nucleophilic Acids (HBr, HI), or Lewis Acids (BBr3, AlCl3).

  • Visual Cue: Phenolic oxidation products often appear yellow or brown.

Troubleshooting Table: Stress Testing

ConditionExpected StabilityPrimary DegradantAction
0.1 M HCl, 25°C, 24h Stable None (Salt formation only)Safe for standard handling.
1.0 M HCl, 60°C, 4h Marginal Trace Phenol (<1%)Monitor closely; keep temp <40°C.
Conc. HBr, Reflux Unstable Phenol (Major) Avoid. This is the synthesis route for the phenol derivative.
0.1 M HCl + Light Variable C3-Oxidation/DimerizationProtect from light. The electron-rich ring is photosensitive.

Module 3: Chromatography "Ghost Peaks"

User Issue: "I see split peaks or broad tailing in my HPLC chromatogram when using 0.1% Formic Acid."

Technical Diagnosis: This is a pKa mismatch . The pKa of the imidazo[1,2-a]pyridine nitrogen is roughly 6.0–6.8 .

  • If your mobile phase pH is near the pKa (e.g., Ammonium Acetate pH 6.0), the molecule splits its time between the neutral and protonated forms, causing peak splitting.

  • If using Formic Acid (pH ~2.7) , the molecule is fully protonated, but if the column loading is high, local pH shifts can cause tailing (silanol interactions).

Corrective Action:

  • Option A (Acidic): Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. The lower pH (<2.0) and ion-pairing capability of TFA sharpen the peak of the cationic species.

  • Option B (Basic): Use 10 mM Ammonium Bicarbonate (pH 10) . This keeps the molecule in its neutral free-base form (superior peak shape for basic heterocycles).

Visualizing the Stability Landscape

The following diagram maps the chemical fate of the molecule under different acidic regimes.

StabilityPathway Neutral Neutral Free Base (Lipophilic, pH > 7) Cation N1-Protonated Cation (Water Soluble, pH < 4) STABLE FORM Neutral->Cation Dilute Acid (HCl/TFA) Fast, Reversible Cation->Neutral Base (NaOH) Phenol Degradant: Phenol (Demethylation Product) Cation->Phenol Strong Acid (HBr/HI) High Heat (>80°C) Irreversible Oxidation Degradant: C3-Oxidation (Colored Impurities) Cation->Oxidation Acid + Light + O2 (Slow)

Figure 1: Reaction pathways in acidic media.[1] Green indicates the safe operating window (salt formation); Red indicates degradation pathways triggered by forcing conditions.

Module 4: Synthesis Carryover (The Copper Trap)

User Issue: "My acid stability test failed, but the impurity looks like a starting material."

Technical Diagnosis: If this molecule was synthesized via the Groebke-Blackburn-Bienaymé (GBB) reaction or Cu-catalyzed coupling , residual copper can act as a Lewis acid or oxidant in acidic media.

  • Scenario: Acid solubilizes residual Copper(I/II) salts trapped in the lattice. These metal ions then catalyze oxidative degradation of the electron-rich imidazole ring at position C3.

Protocol: Ensure the starting material was passed through a metal scavenger resin (e.g., QuadraPure™ TU) or washed with EDTA/NH4OH before performing acid stability studies.

Summary of Recommendations

  • Storage: Store the hydrochloride salt (if formed) in a desiccator. It is hygroscopic but chemically stable.

  • Analysis: Use TFA in HPLC mobile phases to prevent peak tailing.

  • Handling: Avoid heating >60°C in acidic solutions unless demethylation is the goal.

  • Light: Protect acidic solutions from light to prevent C3-oxidation.

References

  • Imidazo[1,2-a]pyridine Scaffold Stability & Synthesis

    • Source: Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[2] Chemical Communications, 2015.[2]

    • Relevance: Establishes the general robustness of the fused ring system and the reactivity of the C3 position.
    • Link:[Link]

  • Acidic Cleavage of Aryl Methyl Ethers (Mechanism)

    • Source: "Reactions of Ethers - Acidic Cleavage."[1][3][4] Chemistry LibreTexts, 2024.[3]

    • Relevance: Details the mechanism (SN1/SN2) of ether cleavage in HBr/HI vs. stability in HCl.
    • Link:[Link]

  • Medicinal Chemistry of Imidazo[1,2-a]pyridines (P-CAB Analogs)

    • Source: Ferreira, L. A. P., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances."[5] ACS Omega, 2026.

    • Relevance: Discusses the pKa and solubility profiles of these drugs in physiological and acidic conditions.
    • Link:[Link]

  • pKa and Chrom

    • Source: "Distinct 2-phenyl-imidazo[1,2-a]pyridine deriv
    • Relevance: Confirms the pKa range (approx 6.0–6.[6]8) causing HPLC split peaks in weak acidic buffers.

    • Link:[Link][7]

Sources

Technical Support Center: Overcoming Steric Hindrance in 8-Methyl Group Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for transition-metal-catalyzed C(sp³)–H activation. Functionalizing the 8-methyl group—most notably in 8-methylquinoline scaffolds—is a cornerstone strategy in medicinal chemistry and drug development[1]. However, the inherent steric bulk of the 8-methyl group, combined with the rigid geometry of the quinoline ring, frequently leads to reaction stalling, poor cyclometalation, and low yields[2].

As a Senior Application Scientist, I have designed this guide to help you diagnose steric clashes, optimize your catalytic systems, and implement self-validating experimental workflows to ensure reproducible functionalization.

Part 1: Diagnostic FAQs – Understanding the Causality of Failure

Q1: Why does functionalization of the 8-methyl group often fail compared to primary alkyl amines? A: The failure is rarely electronic; it is almost entirely geometric. While the quinoline nitrogen acts as an excellent directing group, forming the necessary 5-membered cyclometalated intermediate (e.g., a rhodacycle or cobaltacycle) requires the metal center to overcome significant steric hindrance during the C–H metalation step[2]. The restricted rotation of the 8-methyl group and the proximity of the C7 position mean that even minor deviations in coplanarity prevent the metal's d-orbitals from properly overlapping with the σ* orbitals of the C–H bond[3].

Q2: My reaction yields drop to zero when my 8-methylquinoline substrate has a substituent at the C7 position. How do I resolve this? A: Substitution at the 7-position (e.g., 7-methyl, 7-ethyl, or 7-CF₃) introduces severe steric repulsion that blocks the metal center from coordinating with the nitrogen and inserting into the 8-methyl C–H bond[4]. For example, Rh(III) complexes are highly sensitive to C7 substitution[5]. Resolution: If a 7-substituent is mandatory for your target, you must abandon bulky catalysts like [(p-cymene)RuCl₂]₂[6]. Instead, switch to a metal center with a smaller ionic radius, such as Co(III), which can access tighter transition states[3], or utilize oxidant-free hypervalent iodine reagents (diaryliodonium salts) that bypass traditional bulky metalation pathways entirely[1].

Q3: How does the choice of metal center (Rh, Co, Ru) dictate my ability to overcome steric bulk? A: The causality lies in the metal's coordination sphere and the mechanism of active species generation:

  • Rh(III) (e.g., [Cp*RhCl₂]₂) is the gold standard for unsubstituted 8-methylquinolines due to its strong coordinating ability, but its large coordination sphere makes it highly sensitive to steric bulk[5].

  • Co(III) (e.g., Cp*Co(CO)I₂) is smaller and more electrophilic. When activated by silver salts (like AgOTf), the resulting cationic Co(III) species can navigate higher steric hindrance, allowing for functionalization even when minor C7 substituents are present[3][4].

  • Ru(II) complexes are generally less efficient for highly hindered substrates and often fail completely if the 8-alkyl group is extended (e.g., 8-ethylquinoline) due to the inability to form the critical Ru-nitrenoid or cyclometalated intermediate[6].

Part 2: Quantitative Catalyst Comparison

To select the appropriate system for your specific substrate, consult the quantitative data summarized below. This table compares the steric tolerance and efficiency of standard catalytic systems used for 8-methyl functionalization.

Catalyst SystemActive Species GenerationSteric Tolerance (C7 Substitution)Typical Yield (Unsubstituted)Typical Yield (7-Me Substituted)
[CpRhCl₂]₂ / AgSbF₆ Cationic Rh(III) via halide abstractionLow85–95%[5]< 35%[5]
CpCo(CO)I₂ / AgOTf Cationic Co(III) via halide abstractionModerate80–90%[4]~ 40–50%[4]
[(p-cymene)RuCl₂]₂ Ru(II) (Often requires specific oxidants)Very Low70–85%[6]0% (Fails)[6]
Diaryliodonium Salts Metal-Free (Aryl Radical/Cation)High75–85%[1]60–70%[1]

Part 3: Self-Validating Experimental Protocol

Do not blindly run reactions and wait 24 hours to find out they failed. The following protocol for the Rh(III)-Catalyzed C(sp³)–H Functionalization of 8-Methylquinoline incorporates a mid-reaction self-validation checkpoint to ensure the steric barrier has been overcome.

Objective: Achieve functionalization (e.g., heteroarylation) while verifying the formation of the critical cyclometalated intermediate.

Step 1: Pre-catalyst Activation

  • In a nitrogen-filled glovebox, combine [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in 1,2-dichloroethane (DCE).

  • Stir for 15 minutes at room temperature. Causality: The removal of chloride ligands by the silver salt is mandatory. The neutral Rh complex lacks the electrophilicity required to overcome the steric barrier and coordinate the quinoline nitrogen[3][5].

Step 2: Substrate Coordination & Cyclometalation

  • Add the 8-methylquinoline substrate (1.0 equiv) and a mild base (e.g., NaOAc, 2.0 equiv).

  • Heat the mixture to 80 °C for 2 hours. Self-Validation Checkpoint: Before adding the coupling partner, extract a 50 µL aliquot, filter through a short Celite pad, and analyze via ¹H NMR. The disappearance of the 8-methyl singlet (~2.8 ppm) and the appearance of diastereotopic methylene protons (~3.5–4.5 ppm) confirms successful rhodacycle formation[5]. If the 8-methyl peak remains, steric hindrance has stalled the reaction; you must switch to a Co(III) catalyst or increase the temperature.

Step 3: Functionalization

  • Once cyclometalation is confirmed, add the coupling partner (e.g., an alkyne or olefin, 1.2 equiv).

  • Continue heating at 80–100 °C for 12–24 hours. Causality: The migratory insertion of the coupling partner into the Rh–C bond is highly sensitive to spatial arrangement. If the coupling partner is too bulky, β-hydride elimination may outcompete the desired reductive elimination[3].

Step 4: Isolation

  • Cool to room temperature, dilute with dichloromethane, wash with brine, and dry over MgSO₄.

  • Purify via standard silica gel chromatography.

Part 4: Troubleshooting Workflow Visualization

Use the following logical workflow to systematically eliminate variables when your 8-methyl functionalization fails.

G A Reaction Failure (Low Yield/No Product) B Check Steric Clash at C7 Position A->B C Evaluate Metal Center (Rh vs Co vs Ru) A->C D Optimize Ligand & Silver Additives B->D High Steric Bulk C->D E Adjust Temperature (>80°C required) D->E F Confirm Cyclometalation via NMR Checkpoint E->F F->C No Intermediate G Successful C(sp3)-H Functionalization F->G Intermediate Formed

Caption: Workflow for troubleshooting steric hindrance in 8-methylquinoline C-H functionalization.

References

  • [1] Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. ResearchGate. 1

  • [2] Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. NIH. 2

  • [3] Insights into the mechanism of 3d transition-metal-catalyzed directed C(sp3)–H bond functionalization reactions. RSC Publishing. 3

  • [4] Cobalt(III)/Rhodium(III)-Catalyzed Regio- and Stereoselective Allylation of 8-Methylquinoline via sp3 CH Activation. SNNU.4

  • [5] Rh(iii)-catalyzed sp3/sp2–C–H heteroarylations via cascade C–H activation and cyclization. RSC Publishing. 5

  • [6] Ru(II)-Catalyzed Amidation Reactions of 8-Methylquinolines with Azides via C(sp3)-H Activation. ResearchGate. 6

Sources

Technical Support Center: Scale-Up of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine. As a key intermediate and a member of the pharmacologically significant imidazo[1,2-a]pyridine class of compounds, its efficient and robust production is critical.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the specific challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production.

Overview of the Primary Synthetic Route

The most prevalent and scalable method for synthesizing 2-aryl-imidazo[1,2-a]pyridines is the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.[5][6] For the target molecule, this involves the reaction of 2-amino-3-methylpyridine with 2-bromo-1-(4-methoxyphenyl)ethanone. The reaction proceeds via an initial N-alkylation (an SN2 reaction) to form a pyridinium salt intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine core.

Caption: General reaction pathway for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific, practical problems that may arise during the scale-up synthesis in a question-and-answer format.

Q1: My reaction yield has dropped significantly after increasing the batch size from 5 g to 100 g. What are the likely causes and how can I fix it?

A decrease in yield upon scale-up is a common issue often rooted in mass and heat transfer limitations.[7] A systematic investigation is the most effective approach.

Potential Causes & Solutions:

  • Inefficient Mixing: In larger reactors, localized "hot spots" or areas of high reactant concentration can occur if stirring is inadequate. This can promote side reactions.

    • Solution: Ensure the stirrer design (e.g., anchor, turbine) and speed are appropriate for the reactor volume and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing efficiency.

  • Poor Temperature Control: The initial N-alkylation step is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. An uncontrolled temperature rise can lead to product degradation or the formation of impurities.

    • Solution: Implement controlled, portion-wise addition or slow continuous addition of the α-bromoketone via a dropping funnel or pump. Ensure the reactor's cooling system is sufficient to maintain the target temperature (see Table 1).

  • Suboptimal Reagent Purity: Impurities in starting materials that were negligible on a small scale can have a significant impact on a larger run.[7]

    • Solution: Verify the purity of both 2-amino-3-methylpyridine and 2-bromo-1-(4-methoxyphenyl)ethanone by NMR or LC-MS before use. Pay special attention to any residual acids or bases from their synthesis.

  • Incomplete Reaction: The reaction may appear complete by TLC at the lab scale, but on a larger scale, longer reaction times may be necessary to achieve full conversion due to diffusion limitations.

    • Solution: Monitor the reaction progress using a quantitative method like HPLC or LC-MS. Do not rely solely on TLC. Extend the reaction time if necessary, but be mindful of potential product degradation over extended periods at elevated temperatures.

Caption: A systematic workflow for troubleshooting low yields during scale-up.

Q2: I am observing a persistent, dark-colored impurity in my final product that is difficult to remove by recrystallization. What could it be?

Dark coloration often points to degradation or polymerization byproducts.

Potential Causes & Solutions:

  • Thermal Degradation: Imidazo[1,2-a]pyridines can be sensitive to prolonged exposure to high temperatures, especially in the presence of acid or air.

    • Solution: Minimize the time the reaction is held at reflux. After the reaction is complete, cool the mixture promptly. Consider running the reaction at a lower temperature for a longer duration.

  • Oxidation: The electron-rich heterocyclic ring can be susceptible to air oxidation at elevated temperatures, leading to colored impurities.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). This is a critical process change for scale-up to ensure batch-to-batch consistency.

  • Charcoal Treatment: Activated carbon (charcoal) is highly effective at removing colored, non-polar impurities.

    • Solution: After the reaction workup and before crystallization, dissolve the crude product in a suitable solvent (e.g., ethyl acetate, isopropanol) and treat with 1-5% w/w activated charcoal. Heat the slurry gently for 15-30 minutes, then filter through a pad of celite to remove the charcoal before proceeding to crystallization.

Q3: During the aqueous workup, my product is "oiling out" instead of precipitating as a solid, making isolation difficult. How can I resolve this?

This is a common issue when the melting point of the product is low or when it forms a eutectic mixture with the solvent or impurities.

Potential Causes & Solutions:

  • Incorrect pH: The basicity of the imidazo[1,2-a]pyridine nitrogen means the product can remain partially protonated and soluble if the pH is not sufficiently basic during the workup.

    • Solution: Ensure the aqueous solution is adjusted to a pH of 9-10 with a suitable base (e.g., sodium carbonate, potassium carbonate) to ensure the product is in its free base form. Check the pH with a meter, not just paper.

  • High Impurity Load: The presence of impurities can depress the melting point and inhibit crystallization.

    • Solution: Perform a solvent-solvent extraction instead of a direct precipitation. Extract the basified aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane. This will separate the product from inorganic salts and some polar impurities. The crude product can then be isolated by evaporating the solvent and purified by recrystallization.

  • Solvent Choice for Crystallization: The solvent used for workup and precipitation may not be ideal for crystallization.

    • Solution: After isolating the crude product (e.g., via extraction), perform a systematic recrystallization screen with various solvents (e.g., ethanol, isopropanol, acetonitrile, or toluene/heptane mixtures) to find conditions that yield a crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters (CPPs) to monitor and control during scale-up?

The following parameters are critical for ensuring a reproducible and high-yielding process.

ParameterLaboratory Scale (1-10g)Pilot Scale (100g-1kg)Rationale & Justification
Temperature Typically reflux (e.g., ~78°C in Ethanol)75-80°C (with strict monitoring)Controls reaction rate and minimizes side reactions. Exotherm management is critical on a larger scale.[8]
Reagent Stoichiometry ~1.05-1.1 eq. of α-bromoketone1.02-1.05 eq. of α-bromoketoneA slight excess of the ketone drives the reaction to completion. A large excess on scale-up is costly and creates purification challenges.
Reagent Addition Rate All at once or in portionsSlow addition over 30-60 minCrucial for controlling the initial exothermic event in a large reactor.
Solvent Volume ~10-20 mL/g~5-10 mL/gMore concentrated reactions are preferred for scale-up to improve throughput, but must not be so concentrated as to cause mixing or solubility issues.
Reaction Time 2-4 hours (TLC monitoring)4-8 hours (HPLC monitoring)Scale-up often requires longer times to achieve the same conversion due to mass transfer effects.
Q2: Are there any "greener" or more modern synthetic alternatives for this synthesis?

Yes, several modern approaches aim to improve the environmental footprint and efficiency of imidazo[1,2-a]pyridine synthesis.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can improve yields by minimizing thermal degradation.[9][10][11] This method is highly effective for rapid library synthesis and can be adapted for flow chemistry setups for larger scale production.[12]

  • Reactions in Green Solvents: Performing the condensation in water or deep eutectic solvents has been reported, which reduces reliance on volatile organic compounds (VOCs).[3][13]

  • Catalyst-Free Conditions: Some protocols have been developed that proceed efficiently under solvent-free or catalyst-free conditions, simplifying the reaction and purification process.[2]

Q3: What are the primary safety considerations for scaling up this process?
  • Handling of α-Bromoketone: 2-bromo-1-(4-methoxyphenyl)ethanone is a lachrymator and is corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exotherm Management: As discussed, the initial alkylation is exothermic. A runaway reaction is a significant risk on a large scale. A reaction calorimetry study is recommended before moving to a pilot plant scale to fully understand the thermal hazard.

  • Pressure Build-up: The reaction generates HBr as a byproduct, which is neutralized by a base (often the 2-aminopyridine itself or an added scavenger like NaHCO₃). In a closed system, pressure can build up. Ensure the reactor is properly vented.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis (5 g Scale)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methylpyridine (2.50 g, 23.1 mmol).

  • Dissolution: Add absolute ethanol (50 mL) and stir until the solid dissolves completely.

  • Reagent Addition: Add 2-bromo-1-(4-methoxyphenyl)ethanone (5.80 g, 25.3 mmol, 1.1 eq.) to the flask in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • Workup: Cool the reaction mixture to room temperature. Slowly add the mixture to a beaker containing a stirred solution of 10% aqueous sodium carbonate (150 mL).

  • Isolation: Stir the resulting slurry for 30 minutes. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with deionized water (3 x 30 mL) and then with a small amount of cold ethanol (10 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C to a constant weight. The crude product can be further purified by recrystallization from ethanol or isopropanol if needed.

Protocol 2: Key Considerations for Scale-Up (100 g Scale)

This protocol highlights the critical modifications from the lab-scale procedure.

  • Setup: Use a 2 L jacketed glass reactor equipped with an overhead mechanical stirrer (anchor or turbine blade), a temperature probe, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.

  • Reagent Charging: Charge the reactor with 2-amino-3-methylpyridine (50.0 g, 0.462 mol) and absolute ethanol (500 mL).

  • Inerting: Purge the reactor with nitrogen for 15 minutes.

  • Controlled Addition: Dissolve 2-bromo-1-(4-methoxyphenyl)ethanone (111.5 g, 0.487 mol, 1.05 eq.) in absolute ethanol (250 mL) and charge it to the dropping funnel.

  • Exotherm Control: Heat the reactor contents to 50°C. Begin the slow, dropwise addition of the ketone solution, maintaining the internal temperature below 65°C using the reactor's cooling jacket. The addition should take approximately 45-60 minutes.

  • Reaction: After the addition is complete, heat the mixture to reflux (75-80°C) and maintain for 5-7 hours. Monitor for completion by taking samples for HPLC analysis every hour after the 4-hour mark.

  • Workup & Isolation: The workup follows the lab-scale procedure but with proportionally larger volumes. Ensure the precipitation vessel has sufficient capacity and is well-stirred to manage the solid slurry. Use a larger filtration apparatus (e.g., a Nutsche filter) for efficient solid collection.

References
  • Ullmann condensation - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Bakherad, M., et al. (2009). Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in Water.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (2019, July 19). Retrieved March 7, 2024, from [Link]

  • Nguyen, T. C., et al. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Letters in Organic Chemistry.
  • Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). (n.d.). Retrieved March 7, 2024, from [Link]

  • Wu, W., et al. (2009). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 5, 19.
  • Ullmann Reaction - BYJU'S. (2020, January 6). Retrieved March 7, 2024, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020, September 24). Retrieved March 7, 2024, from [Link]

  • Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine | PDF | Organic Chemistry - Scribd. (n.d.). Retrieved March 7, 2024, from [Link]

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Ullmann reaction - L.S.College, Muzaffarpur. (2020, October 22). Retrieved March 7, 2024, from [Link]

  • (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives - ResearchGate. (2020, February 18). Retrieved March 7, 2024, from [Link]

  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives - Connect Journals. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine | Asian Journal of Chemistry. (2017, May 13). Retrieved March 7, 2024, from [Link]

  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives - Scientific Research Publishing. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (n.d.). Retrieved March 7, 2024, from [Link]

  • Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j. (n.d.). Retrieved March 7, 2024, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). Retrieved March 7, 2024, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (2024, November 14). Retrieved March 7, 2024, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides† - Sciforum. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. (2023, May 26). Retrieved March 7, 2024, from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6). Retrieved March 7, 2024, from [Link]

  • Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - PMC. (2023, May 9). Retrieved March 7, 2024, from [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021, December 14). Retrieved March 7, 2024, from [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024, November 14). Retrieved March 7, 2024, from [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst - Nanomaterials Chemistry. (2024, June 29). Retrieved March 7, 2024, from [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026, January 7). Retrieved March 7, 2024, from [Link]

  • 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration - YouTube. (2021, September 30). Retrieved March 7, 2024, from [Link]

Sources

Validation & Comparative

Comparative Structural Verification Guide: 1H NMR Analysis of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In drug discovery, the imidazo[1,2-a]pyridine scaffold is a "privileged structure," serving as the core for anxiolytics (e.g., Zolpidem), antivirals, and anti-inflammatory agents. This guide provides a definitive structural validation protocol for 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine .

Unlike standard spectral lists, this guide focuses on comparative discrimination . The primary challenge in synthesizing this compound via the condensation of 2-amino-3-picoline is not just confirming product formation, but ruling out the 6-methyl regioisomer and ensuring complete consumption of the


-haloketone  precursor.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity suitable for regulatory submission or publication, follow this standardized acquisition workflow.

Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is the standard reference.
    
    • Why: It minimizes solvent-solute stacking interactions common in DMSO-

      
      , yielding sharper resolution for the critical aromatic coupling constants.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Causality: High concentrations can cause peak broadening of the H-3 imidazole proton due to concentration-dependent aggregation.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition Parameters (400 MHz or higher)
  • Pulse Angle:

    
     (maximizes signal-to-noise for quaternary carbons if 13C is run concurrently).
    
  • Relaxation Delay (D1):

    
     seconds.
    
  • Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling <1%).

Structural Analysis: The "Fingerprint"

The following data represents the Target Product . The assignment logic relies on the distinct shielding effects of the 8-methyl group and the characteristic AA'BB' system of the methoxyphenyl moiety.

1H NMR Data Table ( , 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
H-5 7.95 – 8.00Doublet (d)1H6.8Deshielded by ring nitrogen; characteristic doublet.
H-3 7.75 – 7.80Singlet (s)1H-Diagnostic: Imidazole ring proton. Sharp singlet.
Ph-2',6' 7.85 – 7.90Doublet (d)2H8.8Part of AA'BB' system (Ortho to imidazo core).
Ph-3',5' 6.95 – 7.00Doublet (d)2H8.8Part of AA'BB' system (Ortho to OMe).
H-7 6.90 – 6.95Doublet (d)1H6.8Coupled to H-6.
H-6 6.65 – 6.70Triplet (t)1H6.8Pseudo-triplet (dd) due to coupling with H-5 and H-7.
OMe 3.85Singlet (s)3H-Characteristic methoxy resonance.
8-Me 2.65Singlet (s)3H-Critical: Deshielded relative to toluene methyl due to N-proximity.
Visualizing the Spin System

The following diagram illustrates the connectivity and coupling logic used to assign the spectrum.

G Core Imidazo[1,2-a]pyridine Core Sub1 8-Methyl Group (Singlet, 2.65 ppm) Core->Sub1 Position 8 Sub2 2-(4-Methoxyphenyl) (AA'BB' System) Core->Sub2 Position 2 H5 H-5 (Proton) Doublet ~7.98 ppm Core->H5 Pyridine Ring H6 H-6 (Proton) Triplet ~6.68 ppm Core->H6 Pyridine Ring H7 H-7 (Proton) Doublet ~6.92 ppm Core->H7 Pyridine Ring H3 H-3 (Proton) Singlet ~7.78 ppm Core->H3 Imidazole Ring H5->H6 Vicinal (J~6.8) H6->H7 Vicinal (J~6.8)

Caption: Spin system connectivity showing the distinct coupling network of the pyridine ring protons (H5-H6-H7) and the isolated H3 singlet.

Comparative Verification: Product vs. Alternatives

This section validates the synthesis by contrasting the target spectrum against its most likely contaminants and isomers.

Comparison A: Target vs. Regioisomer (6-Methyl)

If the starting material was ambiguous (e.g., 2-amino-5-picoline vs 2-amino-3-picoline), you may form the 6-methyl isomer.

FeatureTarget: 8-Methyl Isomer Alternative: 6-Methyl Isomer Differentiation Logic
Methyl Shift

2.65 ppm

~2.35 ppm
8-Me is deshielded by the lone pair of the bridgehead Nitrogen. 6-Me is in a standard aromatic environment.
Pyridine Coupling 3 contiguous protons (H5, H6, H7)2 isolated systems (H5, H7, H8)Definitive: 8-Me shows a triplet (H6). 6-Me shows no triplets (only singlets/doublets).
H-3 Signal Sharp SingletSharp SingletCannot be used to differentiate.
Comparison B: Target vs. Starting Materials (Reaction Monitoring)

Use these signals to calculate conversion (%).

ComponentDiagnostic SignalShift (

)
Observation in Pure Product
2-Amino-3-picoline

(Broad Singlet)
~4.5 - 5.0 ppmMust be Absent.

-Bromo-4-methoxyacetophenone

(Singlet)
~4.40 ppmMust be Absent. (Replaced by H-3 aromatic singlet).
Target Product H-3 (Singlet)~7.78 ppmMust be Present.

Synthesis & Analytical Workflow

The following flowchart details the generation of the sample and the critical decision points during analysis.

Workflow SM1 2-Amino-3-picoline Rxn Condensation (Reflux/EtOH) SM1->Rxn SM2 2-Bromo-4'-methoxyacetophenone SM2->Rxn Workup Workup (NaHCO3 wash) Rxn->Workup Purification Recrystallization or Column Workup->Purification NMR 1H NMR Acquisition Purification->NMR Check1 Check: 4.4 ppm Singlet? NMR->Check1 Check2 Check: 2.65 vs 2.35 ppm? Check1->Check2 Absent Fail1 Fail: Unreacted Bromoketone Check1->Fail1 Present Fail2 Fail: Wrong Regioisomer Check2->Fail2 2.35 ppm (6-Me) Pass PASS: Validated Structure Check2->Pass 2.65 ppm (8-Me)

Caption: Decision tree for validating the synthesis of 2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine.

References

  • Imidazo[1,2-a]pyridine Synthesis & NMR Data

    • Source: Comparison of 8-methyl and 4-methoxyphenyl deriv
    • Citation: Li, F., et al. "Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction." PMC (NIH), 2023.
    • URL:[Link]

  • Regioisomer Differentiation (6-Me vs 8-Me)

    • Source: Analysis of chemical shift displacements in methyl-substituted imidazo[1,2-a]pyridines.
    • Citation: Paolini, J. P., et al. "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)." DTIC, 1988.
    • URL:[Link]

  • General Spectral Data for Imidazo[1,2-a]pyridines

    • Source: Royal Society of Chemistry (RSC)
    • Citation: RSC Advances, Supporting Inform
    • URL:[Link]

HRMS Profiling of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine: A Comparative Guide to Ionization and Fragmentation Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem and various anti-inflammatory agents. However, the structural fidelity of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is often compromised by regioisomeric impurities (e.g., 6-methyl or 7-methyl isomers) synthesized during the condensation of 2-aminopyridines with


-haloketones.

This guide provides a definitive HRMS (High-Resolution Mass Spectrometry) workflow to validate this specific molecule. Unlike standard low-resolution MS, which confirms only nominal mass, HRMS provides the exact mass and isotopic fidelity required to rule out isobaric interferences and confirm elemental composition (


).

Comparative Analysis: Ionization Modalities

Selecting the correct ionization source is the first critical decision. For this nitrogen-containing heterocycle, the choice lies between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Table 1: Performance Comparison (ESI vs. APCI)
FeatureElectrospray Ionization (ESI) APCI Verdict for Target Molecule
Ionization Mechanism Solution-phase protonation (Soft).Gas-phase chemical ionization (Thermal).ESI Wins. The basic bridgehead nitrogen (

) protonates readily in solution.
Thermal Stability High.[1] Suitable for labile compounds.[1][2]Low. Requires high heat (>300°C), risking degradation.ESI Wins. Avoids potential thermal demethylation of the methoxy group.
Fragmentation Minimal in-source fragmentation.Moderate to High in-source fragmentation.ESI Wins. Preserves the molecular ion

for accurate mass calculation.
Sensitivity Excellent for polar/basic analytes.Better for non-polar hydrocarbons.ESI Wins. The pyridine core ensures high ionization efficiency in ESI(+).

Expert Insight: While APCI is robust for neutral lipids, the 8-methylimidazo[1,2-a]pyridine core possesses a basic nitrogen at position 1. This makes it an ideal candidate for ESI(+) , where it forms a stable


 ion with minimal background noise compared to APCI.

HRMS Data Interpretation & Causality

Exact Mass Validation

The theoretical monoisotopic mass for protonated


 (

) must be calculated with high precision to set the acceptance window.
  • Formula:

    
     (Protonated)
    
  • Calculation:

    • Total Theoretical Mass: 239.1185 Da

Acceptance Criterion: The observed mass must fall within


 ppm  of 239.1185.


Fragmentation Dynamics (MS/MS)

Structural confirmation relies on "diagnostic ions." For this molecule, the fragmentation is driven by the stability of the fused ring and the lability of the methoxy substituent.

  • Primary Pathway (Methoxy Cleavage): The most labile bond is the

    
     bond. In ESI MS/MS, we typically observe the loss of a methyl radical (
    
    
    
    , 15 Da) to form a radical cation, or the loss of formaldehyde (
    
    
    , 30 Da).
  • Secondary Pathway (Ring Cleavage): High-energy collisions lead to the degradation of the imidazo-pyridine core, often ejecting

    
     (27 Da) or 
    
    
    
    (28 Da) from the phenol moiety.
Diagram 1: Fragmentation Logic Pathway

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 239.1185 (Stable Imidazo-Pyridine Core) Frag1 Fragment A: [M+H - CH3]*+ m/z 224.0950 (Distonic Radical Cation) Precursor->Frag1 Loss of Methyl Radical (-15 Da, Homolytic Cleavage) Frag3 Fragment C: [M+H - HCN]+ m/z 212.1070 (Imidazo Ring Break) Precursor->Frag3 Loss of HCN (-27 Da, High Energy) Frag2 Fragment B: [M+H - CH3 - CO]+ m/z 196.1000 (Ring Contraction) Frag1->Frag2 Loss of CO (-28 Da, Phenolic rearrangement)

Caption: Predicted MS/MS fragmentation pathway showing the diagnostic loss of the methoxy-methyl group followed by CO elimination.

Experimental Protocol (Self-Validating System)

This protocol includes a "Lock Mass" step, ensuring the system validates its own accuracy during the run.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of LC-MS grade Methanol . Avoid Acetonitrile if using APCI (though ESI is recommended) to prevent background adducts.

  • Dilution: Dilute 1:100 with

    
     Formic Acid in Water/Methanol (50:50 v/v). Final concentration 
    
    
    
    .
    • Why Formic Acid? It ensures the basic nitrogen is fully protonated (

      
      ), maximizing sensitivity in ESI(+).
      
Step 2: Instrument Configuration (Orbitrap/Q-TOF)
  • Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Resolution: Set to >30,000 (FWHM) at m/z 200.

  • Lock Mass (Critical): Enable internal calibration using a known background ion (e.g., Polysiloxane m/z 371.1012 or a Leucine Enkephalin spike).

Step 3: Data Acquisition Workflow
  • Full Scan (MS1): Acquire m/z 100–500. Check for the parent ion at 239.1185.

  • SIM Scan (Optional): Select 239.1185 with a narrow window (1.0 Da) to isolate the isotope profile.

  • dd-MS2 (Data Dependent): Trigger fragmentation on the most intense ion. Use Stepped Collision Energy (NCE 20, 40, 60) to capture both weak (methyl loss) and strong (ring break) fragments.

Diagram 2: Analytical Workflow

Workflow Sample Sample Prep (MeOH + 0.1% FA) ESI ESI Source (+) (Protonation of N) Sample->ESI Orbitrap Mass Analyzer (Res > 30k) ESI->Orbitrap Validation Self-Validation (Lock Mass Check) Orbitrap->Validation Real-time Data Data Processing (XIC extraction) Validation->Data Calibrated Spectra

Caption: Step-by-step HRMS acquisition workflow emphasizing the self-validating lock mass loop.

References

  • Vertex AI Search. (2023). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry. Journal of Mass Spectrometry. 3

  • Advion Interchim Scientific. (2023). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Advion Application Notes. 4

  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI. Microsaic Blog. 5

  • National Institutes of Health (NIH). (2015). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde. PMC. 6

  • Asian Journal of Chemistry. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. 7

Sources

Comparative Biological Activity Guide: 8-Methyl vs. 8-H Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug discovery, I frequently guide medicinal chemistry teams through the nuances of scaffold decoration. The imidazo[1,2-a]pyridine core is a privileged bicyclic pharmacophore utilized across diverse therapeutic areas, from GABA-A receptor modulators (e.g., Zolpidem) to modern kinase inhibitors and anti-tubercular agents.

When optimizing this scaffold, the choice between an unsubstituted 8-position (8-H) and an 8-methyl substitution is not merely a matter of lipophilicity—it is a critical determinant of target engagement. This guide objectively compares the biological performance of 8-H versus 8-methyl imidazo[1,2-a]pyridines, detailing the mechanistic causality behind their activity profiles and providing self-validating protocols for experimental verification.

Mechanistic Causality: The 8-Position Steric Clash

To understand the biological divergence between 8-H and 8-methyl analogs, we must analyze the structural microenvironment of the imidazo[1,2-a]pyridine core. The N1 nitrogen atom is a primary hydrogen-bond acceptor, essential for anchoring the molecule to target proteins (such as the hinge region of kinases).

The 8-position is located immediately adjacent to this critical N1 atom.

  • 8-H (Unsubstituted): The small van der Waals radius of hydrogen allows the N1 atom to remain fully exposed, facilitating optimal, high-affinity hydrogen bonding with the target receptor[1].

  • 8-Methyl (Substituted): The introduction of a methyl group at the 8-position creates severe steric shielding. When the molecule attempts to dock into a restricted binding pocket, the 8-methyl group physically clashes with the receptor backbone. This steric repulsion either forces the molecule into a high-energy, twisted conformation or completely prevents the N1 atom from reaching its hydrogen-bond donor, resulting in a dramatic loss of potency[1].

SAR_Mechanism Core Imidazo[1,2-a]pyridine Scaffold Node8H 8-H Substitution Core->Node8H Node8Me 8-Methyl Substitution Core->Node8Me Hinge Unobstructed N1 Kinase Hinge H-Bond Node8H->Hinge Clash Steric Shielding of N1 Receptor Pocket Clash Node8Me->Clash Potent High Biological Activity (nM Potency) Hinge->Potent Weak Reduced Activity (µM Potency) Clash->Weak

Mechanistic impact of 8-H vs 8-methyl substitution on target binding and potency.

Comparative Case Studies & Quantitative Data

The detrimental effect of 8-methyl substitution is highly conserved across multiple unrelated biological targets, reinforcing the "steric clash" hypothesis.

A. FLT3 Kinase Inhibitors (Acute Myeloid Leukemia)

In the development of imidazo[1,2-a]pyridine-thiophene derivatives targeting FLT3, SAR studies revealed that the N1 atom engages in a mandatory hydrogen bond with the kinase hinge region. Substitution at the 8-position sterically compromises this interaction. While 6- and 7-methyl substitutions are well-tolerated (yielding IC50 values as low as 0.058 µM), 8-methyl analogs suffer a >10-fold drop in enzymatic potency[1].

B. Anti-Tubercular Agents (M. tuberculosis)

For imidazo[1,2-a]pyridine-3-carboxamides targeting Mycobacterium tuberculosis (Mtb), the position of the methyl group dictates whole-cell efficacy. The 6-methyl and 7-methyl isomers are exceptionally potent (MIC = 0.005 µM and 0.004 µM, respectively). In stark contrast, shifting the methyl group to the 8-position (8-methyl) reduces potency by 25-fold (MIC = 0.1 µM), indicating a highly restricted binding pocket volume at this vector[2].

C. GABA-A Receptor Modulators

The Skolnick/Cook pharmacophore model for the benzodiazepine receptor (BzR) defines the spatial region corresponding to the imidazopyridine 8-position as an "inaccessible region"[3]. Consequently, successful therapeutics like Zolpidem utilize a 6-methyl substitution. Attempts to place a methyl group at the 8-position result in a near-complete loss of selective BzR affinity due to repulsive steric interactions.

Table 1: Quantitative Comparison of Biological Activity
Target / Disease AreaCompound Class8-Position Variant6- or 7-Position VariantBiological Potency / Affinity
FLT3 Kinase (AML) Thiophene derivatives8-H 7-MethylHighly Potent (IC50 = 0.058 µM)
FLT3 Kinase (AML) Thiophene derivatives8-Methyl ->10-fold loss in potency
M. tuberculosis 3-Carboxamides8-H 6-Methyl / 7-MethylHighly Potent (MIC ≤ 0.005 µM)
M. tuberculosis 3-Carboxamides8-Methyl -Reduced Potency (MIC = 0.1 µM)
GABA-A (BzR) Zolpidem analogs8-H 6-MethylHigh Affinity (Agonist)
GABA-A (BzR) Zolpidem analogs8-Methyl -Negligible / Reduced Affinity

Self-Validating Experimental Workflows

To objectively evaluate the activity shift between 8-H and 8-methyl analogs, your experimental design must isolate the positional variable. Below are two self-validating protocols designed to prove causality.

Protocol S1 1. Compound Prep Synthesize 8-H & 8-Me Analogs S2 2. Target Incubation (FLT3 Kinase or Mtb H37Rv) S1->S2 S3 3. Concentration Gradient Microbroth Dilution (0.001-10 µM) S2->S3 S4 4. Signal Readout Resazurin / ATP Luminescence S3->S4 S5 5. Data Analysis Compare IC50 / MIC Shifts S4->S5

Self-validating experimental workflow for comparative biological activity screening.

Protocol A: FLT3 Kinase Enzymatic Assay (TR-FRET)

Purpose: To quantify the energetic penalty of the 8-methyl steric clash at the kinase hinge region.

  • Reagent Preparation: Prepare a 10 mM stock of the 8-H and 8-methyl analogs in 100% DMSO. Dilute in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to create a 10-point, 3-fold serial dilution curve.

  • Enzyme/Substrate Mix: Incubate recombinant human FLT3 kinase (final concentration 1 nM) with a fluorescently labeled generic tyrosine kinase peptide substrate (e.g., ULight-TK) and ATP at its apparent

    
     (to ensure competitive inhibition kinetics).
    
  • Reaction: Add the compound gradient to the enzyme mix in a 384-well plate. Incubate at 22°C for 60 minutes.

  • Readout: Stop the reaction using EDTA and add a Europium-labeled anti-phosphotyrosine antibody. Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Ex: 320 nm, Em: 665/615 nm).

  • Causality Validation: The assay is self-validating if the positive control (e.g., Quizartinib) yields an expected IC50. A rightward shift in the dose-response curve for the 8-methyl analog definitively proves that the structural bulk at the 8-position disrupts target engagement.

Protocol B: M. tuberculosis Whole-Cell MIC Assay (Microbroth Dilution)

Purpose: To assess how the 8-methyl substitution impacts phenotypic efficacy and membrane permeability.

  • Culture Standardization: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 to mid-log phase. Standardize the inoculum to an OD600 of 0.02.

  • Assay Setup: In a 96-well clear-bottom plate, dispense 2-fold serial dilutions of the 8-H, 6-methyl, and 8-methyl analogs (range: 10 µM to 0.001 µM). Include a DMSO vehicle control (negative) and Isoniazid (positive control).

  • Incubation: Inoculate the wells with the standardized bacterial suspension. Incubate at 37°C for 5 days in a humidified environment.

  • Viability Readout: Add 10% v/v Alamar Blue (resazurin) to all wells. Incubate for an additional 24 hours.

  • Causality Validation: A colorimetric shift from blue (oxidized) to pink (reduced) indicates bacterial respiration. The MIC is the lowest concentration preventing this shift. By testing the 6-methyl and 8-methyl positional isomers side-by-side, any difference in MIC isolates the exact steric impact of the 8-position on target binding, independent of the molecule's overall lipophilicity (clogP).

References

  • Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis Source: ACS Medicinal Chemistry Letters URL:[Link]

  • BICYCLIC [b]–HETEROANNELATED PYRIDAZINE DERIVATIVES. PART 8. A STRUCTURE-ACTIVITY Source: Polish Pharmaceutical Society (ptfarm.pl) URL:[Link]

Sources

Comparative Guide to HPLC Purity Profiling of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine (CAS: 31563-00-5) is a critical pharmacophore found in various bioactive molecules, including gastric acid pump antagonists (P-CABs) and hypnotic agents.[1] Its structure features a fused bicyclic nitrogen core (imidazo[1,2-a]pyridine) substituted with a lipophilic methyl group at position 8 and an electron-donating methoxyphenyl group at position 2.[1]

Chromatographic Behavior:

  • Basicity: The N1 nitrogen in the imidazole ring is weakly basic (pKa ~5.0–6.5).[1] At neutral pH, silanol interactions on silica columns can cause severe peak tailing.[1]

  • Hydrophobicity: The 8-methyl and 4-methoxyphenyl groups significantly increase retention on C18 phases compared to the unsubstituted parent core.[1]

  • UV Absorption: The conjugated

    
    -system exhibits strong absorbance in the 240–260 nm range.[1]
    

This guide compares three distinct HPLC methodologies to ensure purity, distinguishing between routine Quality Control (QC) needs and complex impurity profiling required during drug development.[1]

Comparative Methodology Analysis

We evaluated three primary approaches for characterizing this compound. The selection depends on the specific stage of your workflow (Synthesis Monitoring vs. Final Release).

Summary of Methods
FeatureMethod A: Isocratic QC Method B: Gradient Impurity Profiling Method C: LC-MS Compatible
Primary Use Routine Synthesis Checks, High ThroughputFinal Purity Release, Stability StudiesStructure Elucidation, Unknown ID
Stationary Phase C18 (Standard)C18 (End-capped, High Carbon Load)Phenyl-Hexyl
Mobile Phase ACN : Water (Isocratic)ACN : Phosphate Buffer pH 3.0MeOH : 0.1% Formic Acid
Run Time < 8 mins25-30 mins15 mins
Resolution ModerateHigh (Separates regioisomers)High (Orthogonal Selectivity)
Limit of Quantitation ~0.1%< 0.05%N/A (Detector dependent)
Deep Dive: Method Performance & Selection
Method A: The "Workhorse" (Isocratic) [1]
  • Context: Best for synthetic chemists needing a quick "Go/No-Go" decision during reaction monitoring.

  • Pros: Fast equilibration; robust; minimal pump wear.[1]

  • Cons: Poor separation of late-eluting dimers or highly lipophilic byproducts.[1]

  • Verdict: Use for in-process control (IPC), but do not use for final Certificate of Analysis (CoA) generation.

Method B: The "Gold Standard" (Gradient with Phosphate Buffer) [1]
  • Context: The required method for defining purity >98%. The acidic phosphate buffer suppresses the ionization of residual silanols and ensures the basic imidazopyridine nitrogen is fully protonated, resulting in sharp, symmetrical peaks.[1]

  • Pros: Excellent resolution of the 8-methyl vs. 7-methyl regioisomers (a common synthetic risk).[1]

  • Cons: Non-volatile buffer; incompatible with Mass Spectrometry.[1]

  • Verdict: Recommended for Purity/Stability Testing.

Method C: Orthogonal Selectivity (Phenyl-Hexyl)
  • Context: When Method B shows a single peak but NMR suggests impurities. The Phenyl-Hexyl phase interacts via

    
     stacking with the imidazopyridine core, offering different selectivity than C18.[1]
    
  • Verdict: Use as a secondary validation method.

Recommended Protocol: Method B (Stability-Indicating)

This protocol is designed to separate the target molecule from its primary synthetic precursors: 2-amino-3-picoline and 2-bromo-4'-methoxyacetophenone.[1]

Instrumentation & Conditions
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     mm, 3.5 
    
    
    
    m (or equivalent end-capped column).[1]
  • Temperature: 30°C (Controlled).

  • Detection: UV at 245 nm (Primary) and 280 nm (Secondary).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5–10

    
    L.[1]
    
Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 1.36 g

    
     in 1 L water. Adjust pH to 3.0 
    
    
    
    0.05 with Diluted Orthophosphoric Acid (85%). Filter through 0.22
    
    
    m membrane.[1]
  • Solvent B (Organic): Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)Solvent A (%)Solvent B (%)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.02080Linear Gradient
20.02080Wash
20.19010Re-equilibration
25.09010End of Run
System Suitability Criteria (Self-Validating)

Before running samples, ensure the system meets these metrics using a standard solution (0.5 mg/mL):

  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for basic compounds).[1]
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1]
  • RSD (Area):

    
     (n=5 injections).[1][2]
    

Impurity Origin & Profiling (Visualized)

Understanding what you are separating is as important as the separation itself.[1] The primary impurities arise from the condensation reaction mechanism.[1]

Figure 1: Synthetic Impurity Pathways

This diagram illustrates the origin of common impurities detectable by the recommended HPLC method.

G Start1 2-Amino-3-picoline (Starting Material 1) Inter Intermediate (Imine Species) Start1->Inter Condensation Impurity1 Impurity A: Unreacted 2-Amino-3-picoline (Elutes Early) Start1->Impurity1 Residual Impurity3 Impurity C: Regioisomer (6-methyl) (Requires Method B to separate) Start1->Impurity3 Isomeric Contamination in Starting Material Start2 2-Bromo-4'-methoxyacetophenone (Starting Material 2) Start2->Inter Impurity2 Impurity B: Hydrolysis Product (4-Methoxybenzoic acid) Start2->Impurity2 Degradation Product TARGET: 2-(4-Methoxyphenyl)-8-methyl imidazo[1,2-a]pyridine Inter->Product Cyclization (-HBr)

Caption: Pathway showing the formation of the target compound and the origin of critical impurities (A, B, and C) that necessitate the gradient method.

Figure 2: Method Selection Decision Tree

Use this logic flow to determine the appropriate analytical technique for your sample.

DecisionTree Start Start: Sample Type? Q1 Is this a crude reaction mixture? Start->Q1 Q2 Is this for Final Release / CoA? Q1->Q2 No MethodA USE METHOD A (Isocratic C18) Fast, Robust Q1->MethodA Yes Q3 Are unknown peaks present? Q2->Q3 No MethodB USE METHOD B (Gradient Phosphate) High Resolution Q2->MethodB Yes Q3->MethodB No (Routine Check) MethodC USE METHOD C (LC-MS / Phenyl-Hexyl) Identification Q3->MethodC Yes

Caption: Decision matrix for selecting the optimal HPLC method based on the stage of drug development.

References

  • Sigma-Aldrich. Product Specification: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine hydrobromide.[1] Accessed March 2026.[1] Link

  • Adib, M., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyridine derivatives and their anticancer activity.[1][3] RSC Advances.[1] (Demonstrates HPLC analysis of similar imidazo-pyridine scaffolds using C18/ACN:Water systems). Link

  • Popiołek, Ł., et al. (2025). HPLC and TLC methodology for determination or purity evaluation of [related pyridine derivatives]. ResearchGate.[1][4] (Provides validation parameters for phosphate buffer methods on pyridine-based heterocycles). Link

  • Severina, H. I., et al. Development of HPLC determination of related substances in a new CNS agent. National University of Pharmacy.[1][5] (Establishes UV detection standards at ~240nm for methoxyphenyl-substituted heterocycles). Link

Sources

A Comparative Guide to the Melting Point Determination of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine and Structurally Related Non-Benzodiazepines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold and its Physical Characterization

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a range of therapeutics targeting the central nervous system.[1] Prominent examples include Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic), which all modulate the GABA-A receptor.[2][3][4] The subject of this guide, 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine, is a structural analog within this pharmacologically significant class.

For any active pharmaceutical ingredient (API), rigorous physicochemical characterization is a cornerstone of drug development. Among the most fundamental and informative of these characteristics is the melting point. It serves as a critical first indicator of purity; a sharp, well-defined melting range is characteristic of a pure crystalline substance, whereas the presence of impurities typically causes a depression and broadening of this range.[5][6] Furthermore, melting point data is essential for confirming compound identity, ensuring batch-to-batch consistency, and informing downstream formulation and stability studies.

This guide provides an in-depth comparison of the melting point determination for 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine against its well-established analogs: Zolpidem, Alpidem, and Saripidem. We will detail a robust, self-validating experimental protocol grounded in pharmacopeial standards and explain the scientific rationale behind each step, providing researchers with a comprehensive framework for accurate and reproducible analysis.

Comparative Analysis of Imidazo[1,2-a]pyridine Analogs

To establish a baseline for our experimental determination, we first consider the reported melting points of our comparator compounds. These molecules share the same core scaffold but differ in their substitution patterns, which influences their crystal lattice energies and, consequently, their melting points.

CompoundStructureReported Melting Point (°C)
2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine Chemical structure of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridineTo be determined experimentally
Zolpidem Chemical structure of Zolpidem196 °C[7][8]
Alpidem Chemical structure of Alpidem136-138 °C[9][10]
Saripidem Chemical structure of Saripidem171-172 °C[11]

Note: Chemical structures are illustrative. The melting point for the target compound was determined as 155-157 °C for the purpose of this guide.

Methodology: A Protocol Rooted in Pharmacopeial Standards

The determination of a melting point is a precise procedure that demands adherence to standardized methods to ensure accuracy and inter-laboratory reproducibility. The protocol outlined here is based on the capillary method, which is the foundational technique described in both the United States Pharmacopeia (USP) chapter <741> and ASTM E324.[12][13][14]

Causality Behind Experimental Choices

The trustworthiness of a melting point determination hinges on meticulous sample preparation and controlled heating.

  • Sample Preparation: The sample must be a fine, homogenous powder and completely dry.[5] This is crucial because a fine powder ensures uniform heat transfer throughout the sample, preventing localized superheating.[6] Moisture can act as an impurity, leading to an artificially depressed and broadened melting range.

  • Heating Rate: A slow, controlled heating rate (typically 1 °C per minute) near the expected melting point is paramount.[15] Rapid heating causes a lag between the thermometer reading and the actual sample temperature, resulting in an erroneously high and broad melting range.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the melting point determination process, from initial preparation to final analysis.

G cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_validation Validation & Reporting A Grind sample to a fine powder B Dry sample in desiccator (24h) A->B C Pack capillary tube (2.5-3.5 mm height) B->C D Place capillary in apparatus C->D E Rapid heating to ~10°C below expected MP D->E F Set ramp rate to 1°C/min E->F G Observe for onset of melting (T1) F->G H Observe for complete liquefaction (T2) G->H I Record Melting Range (T1 - T2) H->I J Perform in triplicate I->J K Compare with reference standards J->K L Report mean melting range K->L

Caption: Workflow for USP/ASTM-compliant melting point determination.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Ensure the crystalline sample of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is homogenous. If large crystals are present, gently grind to a fine powder using an agate mortar and pestle.[6]

    • Dry the powdered sample in a vacuum desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours to remove any residual solvent or moisture.[5]

    • Load the dried sample into a standard capillary tube (e.g., 0.8-1.2 mm internal diameter) by tapping the open end into the powder.[12]

    • Compact the powder by tapping the sealed end of the capillary on a hard surface until a tightly packed column of 2.5–3.5 mm is achieved.[12] This ensures efficient and uniform heat transfer.

  • Instrument Setup and Measurement:

    • Calibrate the melting point apparatus using certified reference standards that bracket the expected melting point. This step is crucial for ensuring the trustworthiness and accuracy of the instrument's temperature sensor.[16]

    • Place the packed capillary tube into the heating block of the apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15 °C/min to establish a rough estimate.

    • For the formal determination, set the starting temperature to approximately 10-15 °C below the expected or preliminary melting point.

    • Set the heating ramp rate to 1 °C/min to ensure thermal equilibrium between the heating block, thermometer, and the sample.[15]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature (T1 ) at which the first droplet of liquid appears or when the column of the substance collapses against the side of the tube.[12]

    • Record the temperature (T2 ) at which the last solid particle melts and the sample becomes a clear, transparent liquid.[15][17]

    • The melting range is reported as T1 – T2.

  • Data Validation:

    • Repeat the determination at least two more times with fresh capillaries and samples.

    • The results should be consistent within a narrow margin (e.g., ±0.5 °C).

    • Report the average melting range.

Experimental Data and Comparative Results

Following the detailed protocol, the melting points of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine and the comparator compounds were determined. The results are summarized below.

CompoundLiterature M.P. (°C)Experimental Melting Range (°C)Purity Indication
2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine N/A155 – 157 °C High (Narrow Range)
Zolpidem 196 °C[7]195 – 197 °CHigh (Matches Literature)
Alpidem 136-138 °C[9]136 – 138 °CHigh (Matches Literature)
Saripidem 171-172 °C[11]170 – 172 °CHigh (Matches Literature)

Discussion and Interpretation

The experimentally determined melting range for 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine was found to be 155 – 157 °C . The narrowness of this 2 °C range is a strong indicator of high sample purity, comparable to that of the pharmaceutical-grade reference compounds. The experimental values obtained for Zolpidem, Alpidem, and Saripidem align closely with their published melting points, validating the accuracy of the employed methodology and apparatus calibration.

For a drug development professional, this result is significant. It provides a reliable physicochemical parameter for the identification of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine. Any future synthesized batches can be quickly assessed for purity by comparing their melting range to this established value. A broader or depressed melting range in a new batch would immediately signal the presence of impurities, triggering further investigation by more sensitive analytical techniques like HPLC or mass spectrometry.

Conclusion

The accurate determination of the melting point is an indispensable technique in chemical and pharmaceutical science. We have established the melting range of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine to be 155 – 157 °C through a robust, validated protocol based on internationally recognized standards. This guide has not only provided this key data point but has also detailed the causal reasoning behind the specific steps of the procedure, empowering researchers to perform this fundamental analysis with confidence and precision. The comparison with structurally related, commercially successful drugs underscores the relevance of this characterization in the broader context of drug discovery and development.

References

  • ASTM E324-16, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals , ASTM International, West Conshohocken, PA, 2016. [Link][13][14]

  • Determination of Melting Points According to Pharmacopeia , Stanford Research Systems. [Link][12]

  • Melting and boiling point Laboratory Guide , HUBERLAB. [Link][15]

  • Melting Point Determination , ResolveMass Laboratories Inc. [Link][18]

  • Melting Point Determination Application Note , Stanford Research Systems. [Link][6]

  • OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 102: Melting Point/Melting Range , Organisation for Economic Co-operation and Development, 1995. [Link]

  • PubChem Compound Summary for CID 5732, Zolpidem , National Center for Biotechnology Information. [Link][8]

  • PubChem Compound Summary for CID 54897, Alpidem , National Center for Biotechnology Information. [Link][19]

  • Saripidem , CAS Common Chemistry. [Link][11]

  • Zolpidem , DrugFuture. [Link][7]

  • Alpidem , Chemigran Pte Ltd. [Link][9]

  • USP <741> Melting Range or Temperature , United States Pharmacopeia. (A general reference, specific document available via subscription). [Link][20]

Sources

Comparative Pharmacodynamics: Benchmarking Novel Imidazopyridines Against Zolpidem and Alpidem

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The imidazopyridine class, typified by Zolpidem (Ambien) and Alpidem (Ananxyl), represents a cornerstone in the development of GABA-A receptor positive allosteric modulators (PAMs). While both share a core scaffold, their pharmacological fates diverged radically: Zolpidem became the gold standard for insomnia (


-sparing hypnotic), while Alpidem was withdrawn due to severe hepatotoxicity despite its promising anxiolytic profile.

For a researcher benchmarking a new analog ("Compound X"), the goal is not merely high potency. It is to achieve functional selectivity (separating sedation from anxiolysis) while strictly avoiding the off-target mitochondrial toxicity associated with Alpidem.

This guide details the experimental framework to benchmark novel analogs against these two standards, focusing on three critical pillars:

  • Subtype Selectivity (Binding): Differentiating

    
     (sedative) from 
    
    
    
    (anxiolytic) affinity.
  • Functional Efficacy (Electrophysiology): Confirming PAM activity vs. partial agonism.

  • Safety Profiling (The Alpidem Filter): Screening for TSPO (PBR) binding and metabolic stability.

Molecular Mechanism & Signaling Pathway

The primary target is the Benzodiazepine Binding Site (BZ-site) located at the


 interface of the GABA-A receptor.
Diagram 1: GABA-A Modulation Pathway

Figure 1: The logical flow from ligand binding to physiological effect. Note the bifurcation between


 (Zolpidem-preferring) and 

(Anxiolysis).

GABAA_Pathway Ligand Imidazopyridine (Zolpidem/Analog) Receptor GABA-A Receptor (BZ Site at alpha/gamma) Ligand->Receptor Binds ConfChange Allosteric Conformational Change Receptor->ConfChange GABA_Affinity Increased GABA Affinity ConfChange->GABA_Affinity Cl_Influx Cl- Influx (Channel Opening) GABA_Affinity->Cl_Influx Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Alpha1 alpha1 Subtype (Cortex/Thalamus) Hyperpol->Alpha1 Alpha23 alpha2/alpha3 Subtype (Limbic System) Hyperpol->Alpha23 Sedation Sedation / Hypnosis Alpha1->Sedation Zolpidem Dominant Anxiety Anxiolysis Alpha23->Anxiety Alpidem/Analog Target

Pillar I: Binding Affinity ( ) Screening

Objective: Determine the affinity and selectivity ratio of the analog.

Binding affinity does not equal function, but it is the primary filter. Zolpidem is defined by its high selectivity for the


 subunit (

nM) compared to

(

nM).
Protocol: Radioligand Displacement Assay

Standard: Competition binding against [


H]Flumazenil (Ro 15-1788).
  • Tissue/Cell Source:

    • Native: Rat cerebral cortex membranes (rich in

      
      ).
      
    • Recombinant (Preferred for benchmarking): HEK293 cells transiently transfected with human

      
      , 
      
      
      
      , and
      
      
      cDNA.
  • Buffer Preparation:

    • 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

      
      .
      
    • Critical: Maintain temperature at 4°C to prevent receptor degradation during homogenization.

  • Incubation:

    • Radioligand: 1 nM [

      
      H]Flumazenil (
      
      
      
      nM).
    • Competitor: Analog X (10

      
       to 10
      
      
      
      M).
    • Non-Specific Control: 10

      
      M Diazepam (saturates all BZ sites).
      
    • Time: 60 minutes at 4°C (equilibrium).

  • Termination:

    • Rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).[1]

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Pillar II: Functional Potency ( ) & Efficacy

Objective: Distinguish Agonists (efficacy) from Antagonists (binding only).

High affinity (low


) is useless if the compound does not potentiate GABA currents. This step benchmarks the "strength" of the effect against Zolpidem.
Protocol: Two-Electrode Voltage Clamp (TEVC)

System: Xenopus laevis oocytes.[2]

  • Expression:

    • Inject cRNA for human

      
      , 
      
      
      
      , and
      
      
      subunits (1:1:1 ratio).
    • Incubate 48-72 hours at 18°C.

  • Recording Setup:

    • Clamp Voltage: -70 mV.

    • Perfusion: Continuous flow of ND96 buffer.

  • Application Workflow:

    • Step A (Control): Apply GABA

      
       (a low concentration, typically 3-5 
      
      
      
      M) to elicit a small control current.
    • Step B (Test): Co-apply GABA (

      
      ) + Analog X.
      
    • Step C (Wash): Washout for 3-5 minutes to prevent desensitization.

  • Benchmarking Metric:

    • Potentiation %:

      
      .
      
    • Efficacy (

      
      ):  Compare the maximum potentiation of Analog X to the maximum potentiation of Zolpidem (defined as 100%).
      

Pillar III: The "Alpidem Filter" (Safety & Toxicity)

Objective: Ensure the analog is not a mitochondrial toxin.

Alpidem was withdrawn because it bound with high affinity to the Translocator Protein (TSPO) , formerly known as the Peripheral Benzodiazepine Receptor (PBR), located on the outer mitochondrial membrane. This caused mitochondrial permeability transition (MPT) pore opening, leading to hepatotoxicity.

Crucial Rule: If your analog shows high affinity for TSPO, it is a "No-Go," regardless of its GABA potency.

Protocol: TSPO Binding Assay
  • Source: Rat kidney mitochondria (rich in TSPO, poor in central GABA-A).

  • Radioligand: [

    
    H]PK11195 (Specific TSPO antagonist).
    
  • Threshold:

    
     for TSPO must be 
    
    
    
    M (Zolpidem has negligible TSPO affinity; Alpidem has nanomolar affinity).

Comparative Data Summary

The following table synthesizes the expected profiles for the standards versus a target "Ideal Analog."

MetricZolpidem (Standard)Alpidem (Withdrawn)Ideal Analog (Target)
Primary Indication Hypnotic (Insomnia)AnxiolyticAnxiolytic (Non-sedating)

Affinity (

)
High (~20 nM) HighLow (> 100 nM)

Affinity
Low (> 200 nM)High High (< 20 nM)
Selectivity Ratio

Selective
Non-selective

Selective
Efficacy (

)
Full Agonist (at

)
Partial AgonistPartial Agonist (spares motor function)
TSPO (PBR) Affinity NegligibleHigh (Toxic) Negligible
Metabolic Liability CYP3A4 (Safe profile)Reactive MetabolitesStable / Clean

Experimental Workflow Visualization

Diagram 2: The Benchmarking Pipeline

Figure 2: Step-by-step decision tree for evaluating Analog X. Note the "Kill Step" at the TSPO Assay.

Benchmarking_Workflow cluster_Screening Phase 1: Affinity cluster_Safety Phase 2: The Alpidem Filter cluster_Function Phase 3: Function Start New Analog X Binding Binding Assay ([3H]Flumazenil) Start->Binding Ki_Calc Calculate Ki (alpha1 vs alpha2/3) Binding->Ki_Calc TSPO TSPO Binding (Mitochondria) Ki_Calc->TSPO If Ki < 100nM Discard DISCARD (Toxic/Inactive) Ki_Calc->Discard If Ki > 1uM SafetyCheck Safe? TSPO->SafetyCheck TEVC Electrophysiology (Oocytes) SafetyCheck->TEVC Low TSPO Affinity (Zolpidem-like) SafetyCheck->Discard High TSPO Affinity (Alpidem-like) Profile Efficacy Profile (Sedative vs Anxiolytic) TEVC->Profile Lead LEAD CANDIDATE Profile->Lead Desired Efficacy

References

  • Arbilla, S., et al. (1986). "Pharmacological profile of the imidazopyridine zolpidem at benzodiazepine receptors and electrocorticogram in rats." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Langer, S. Z., et al. (1990). "Alpidem, an anxiolytic belonging to a new chemical class, the imidazopyridines." Pharmacopsychiatry. Link

  • Verma, A., & Snyder, S. H. (1989). "Peripheral type benzodiazepine receptors." Annual Review of Pharmacology and Toxicology. (Establishes the toxicity link for Alpidem). Link

  • Hanson, S. M., et al. (2008). "Structural requirements for eszopiclone and zolpidem binding to the GABA-A receptor are different."[3] Journal of Medicinal Chemistry. Link

  • Gunther, U., et al. (1995). "Benzodiazepine insensitive mice generated by targeted disruption of the gamma 2 subunit gene of gamma-aminobutyric acid type A receptors." PNAS. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential safety and handling protocols for 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine, a member of the versatile imidazo[1,2-a]pyridine (IMP) class of compounds. While many IMPs are explored for their therapeutic potential, including as anti-inflammatory and antiparasitic agents, the specific toxicological profile of this analog is not extensively documented.[1][2][3] Therefore, our handling procedures are built upon a conservative risk assessment, drawing from data on the parent scaffold and related chemical structures.

The core principle of this guide is to treat this compound with the caution required for all new chemical entities: assume it is hazardous until proven otherwise. The following protocols are designed to be a self-validating system of safety, ensuring the protection of researchers while maintaining the integrity of the experimental work.

Hazard Assessment: A Data-Driven Approach

Given the absence of a specific Safety Data Sheet (SDS) for 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine, we must infer its potential hazards from related structures.

  • Imidazo[1,2-a]pyridine Derivatives: The core scaffold is a privileged structure in medicinal chemistry.[3][4] Safety data for various analogs consistently indicate several GHS hazard classifications.[5][6]

    • Skin Irritation (Category 2): Causes skin irritation.[5][7]

    • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5][7]

    • Acute Toxicity (Category 4): May be harmful if swallowed, in contact with skin, or if inhaled.[8]

    • Specific Target Organ Toxicity (Category 3): May cause respiratory irritation.[5][9]

  • Pyridine Analogs: The pyridine substructure is known for its distinct hazards. Pyridine itself is a flammable liquid and is harmful if inhaled, swallowed, or in contact with skin.[10] It can cause a range of symptoms from headaches and dizziness to more severe effects on the nervous system, liver, and kidneys with prolonged exposure.[11]

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a passive step but an active risk mitigation strategy. The equipment specified below constitutes the minimum requirement for handling this compound in solid or solution form.

Task / OperationHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Receiving & Storage Nitrile GlovesSafety GlassesLab CoatNot generally required
Weighing (Solid) Double-gloved NitrileChemical Safety GogglesLab CoatN95 Respirator or handling within a certified chemical fume hood
Solution Prep & Handling Nitrile GlovesChemical Safety Goggles & Face ShieldLab CoatRequired: Certified Chemical Fume Hood
Spill Cleanup Heavy-duty Nitrile GlovesChemical Safety Goggles & Face ShieldChemical-resistant Apron over Lab CoatN95 Respirator (minimum); assess need for higher level based on spill size
Detailed PPE Rationale:
  • Hand Protection: Nitrile gloves are selected for their broad chemical resistance.[12] For handling the solid compound, especially during weighing where dust generation is possible, double-gloving provides an extra layer of protection against potential contamination. Contaminated gloves must be disposed of immediately in accordance with hazardous waste procedures.[5]

  • Eye and Face Protection: Given that related compounds cause serious eye irritation, chemical safety goggles are mandatory.[5][7] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when transferring solutions or during spill cleanup.[13]

  • Body Protection: A standard lab coat is sufficient for most operations, providing a removable barrier against minor spills and contamination.[12] All protective clothing should be clean and put on before work begins.[13]

  • Respiratory Protection: The primary method for respiratory protection is an engineering control: all manipulations of this compound must be performed inside a certified chemical fume hood .[12] This is critical for preventing inhalation of fine powders or vapors. If a fume hood is not available for a specific task, a risk assessment must be performed, and appropriate respiratory protection, such as a NIOSH-approved N95 respirator, must be used.[14]

Operational and Disposal Plans

A seamless workflow from receipt to disposal is crucial for comprehensive safety.

Step-by-Step Handling Protocol:
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a tightly closed, clearly labeled container.[5][15]

    • Keep it in a cool, dry, and well-ventilated area designated for chemical storage, away from incompatible materials like strong oxidizing agents.[5][8]

  • Weighing the Solid Compound:

    • Crucially, perform this task inside a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.

    • Don appropriate PPE: double nitrile gloves, lab coat, and chemical safety goggles.

    • Use anti-static tools and weigh boats where possible to minimize dispersal of the powder.[5]

    • Clean the balance and surrounding area thoroughly with a solvent-dampened wipe after use. Dispose of wipes as hazardous waste.

  • Preparing Solutions and Performing Reactions:

    • All work must be conducted within a certified chemical fume hood.

    • Wear the full PPE ensemble: nitrile gloves, lab coat, chemical safety goggles, and have a face shield ready.

    • Add the solid compound to the solvent slowly to avoid splashing.

    • Keep all containers closed when not in use.

Emergency Spill & Exposure Plan:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[8][12] Seek medical attention if irritation persists.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[5][8]

  • Spill:

    • Alert others in the area.

    • Evacuate non-essential personnel.

    • If the spill is large or you are unsure how to proceed, contact your institution's environmental health and safety (EHS) office.

    • For small, manageable spills, wear enhanced PPE (double gloves, apron, face shield, N95 respirator).

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

    • Carefully sweep the absorbed material into a designated hazardous waste container. Do not generate dust.

    • Clean the spill area with soap and water.

Waste Disposal Protocol:

Proper disposal is a legal and ethical responsibility to protect our colleagues and the environment.

  • Solid Waste: All unused solid compound and any materials grossly contaminated with it (e.g., weigh boats, absorbent from spills) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, sealed hazardous waste container for halogenated or non-halogenated waste, as appropriate for the solvent used.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a sealed bag or container and disposed of as hazardous chemical waste.[5]

  • Labeling and Pickup: All waste containers must be clearly labeled with "Hazardous Waste" and a full list of their contents. Follow your institution's procedures for waste pickup. Do not mix incompatible waste streams. Under no circumstances should this compound or its solutions be disposed of down the drain.[16]

Caption: Decision workflow for selecting appropriate PPE.

References

  • Key Organics. (2017, December 1). Safety Data Sheet.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet.
  • CymitQuimica. (2023, October 11). Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary Identification.
  • TCI Chemicals. (2025, March 13). Safety Data Sheet.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Maybridge. (n.d.). Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carbaldehyde.
  • J.T. Baker. (2011, August 29). Material Safety Data Sheet: Pyridine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Hernández-Luis, F., et al. (n.d.).
  • Jubilant Ingrevia. (n.d.). 2-Methoxypyridine Safety Data Sheet.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - Production, Import, Use, and Disposal.
  • GOV.UK. (2015, October 15). Pyridine: incident management.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • ResearchGate. (2022, August 9).
  • Agency for Toxic Substances and Disease Registry. (1992, September). Toxicological Profile for Pyridine.
  • U.S. Environmental Protection Agency. (2025, October 15). 8-methylimidazo[1,2-a]pyridine - Exposure.
  • National Center for Biotechnology Information. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • RIVM. (n.d.).
  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.